Fluoranthen-3-yl acetate
Description
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Properties
IUPAC Name |
fluoranthen-3-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-17-10-9-15-13-6-3-2-5-12(13)14-7-4-8-16(17)18(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGOHYXACLEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluoranthen-3-yl acetate chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of Fluoranthen-3-yl acetate, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. While specific data on Fluoranthen-3-yl acetate is sparse, this document synthesizes information based on the known reactivity of the parent fluoranthene molecule, general principles of organic chemistry, and data from related compounds. This guide covers the chemical structure, predicted physicochemical properties, a proposed synthetic pathway via Friedel-Crafts acylation, and expected spectroscopic characteristics. It is intended for researchers in organic synthesis, materials science, and drug development who are interested in the functionalization of fluoranthene scaffolds.
Introduction to Fluoranthene and its Derivatives
Fluoranthene (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] It is a common environmental constituent, typically formed during the incomplete combustion of organic materials and is a component of coal tar.[1] The unique electronic structure and photophysical properties of the fluoranthene core, including its characteristic fluorescence under UV light, make it an attractive scaffold for the development of novel materials and biologically active compounds.[1][2]
The functionalization of the fluoranthene skeleton allows for the modulation of its properties. Electrophilic substitution reactions are a primary method for introducing new functional groups onto the aromatic rings.[3][4] The position of substitution is dictated by the electronic densities at various carbon atoms within the ring system. For fluoranthene, the 3-position is known to be one of the most reactive sites for electrophilic attack.[4] This guide focuses on Fluoranthen-3-yl acetate, the ester derivative formed by the introduction of an acetoxy group at this reactive 3-position.
Chemical Identity and Structure
Fluoranthen-3-yl acetate is the acetylated derivative of Fluoranthen-3-ol. The core structure consists of the tetracyclic fluoranthene system with an acetate group (-OCOCH₃) substituted at the C3 position.
-
IUPAC Name: Fluoranthen-3-yl acetate
-
Chemical Formula: C₁₈H₁₂O₂
-
Molecular Weight: 260.29 g/mol
-
CAS Number: Not available. The related precursor, Fluoranthen-3-ylboronic acid, has a CAS number of 359012-63-8.[5][6][7][8]
The structure of Fluoranthen-3-yl acetate is depicted below.
Caption: Chemical structure of Fluoranthen-3-yl acetate.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | Pale yellow to white solid | Based on fluoranthene and other derivatives.[4] |
| Melting Point | 140-160 °C | Expected to be higher than fluoranthene (111 °C) but similar to Fluoranthen-3-ol (153 °C).[4][9] |
| Boiling Point | > 400 °C | Significantly higher than fluoranthene (384 °C) due to increased polarity and molecular weight.[4] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and aromatic solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for PAHs with ester functionality.[1] |
| LogP (Octanol/Water) | ~5.5 | Estimated to be slightly higher than the parent fluoranthene (LogP = 5.16) due to the acetate group.[4] |
Synthesis and Mechanistic Insights
The most plausible and efficient route for the synthesis of acetyl-substituted fluoranthenes is through the Friedel-Crafts acylation of fluoranthene.[10][11][12] This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃).[13][14]
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluoranthene ring.[10][11] The regioselectivity of the reaction is a critical consideration. Theoretical calculations and experimental evidence have shown that electrophilic substitution on fluoranthene preferentially occurs at the C3 position, which is the most electron-rich and leads to the most stable Wheland intermediate (a resonance-stabilized carbocation).[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Fluoranthen-3-yl acetate.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluoranthene (1.0 eq) and a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirring suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Acetylfluoranthene.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Final Step: The resulting 3-Acetylfluoranthene can then be converted to Fluoranthen-3-yl acetate through various methods, such as Baeyer-Villiger oxidation.
Spectroscopic Characterization (Predicted)
The identity and purity of Fluoranthen-3-yl acetate would be confirmed using a combination of spectroscopic techniques.[15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.[17][18][19]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | Multiplet | 9H | Aromatic protons of the fluoranthene core. The exact shifts and coupling patterns would be complex due to the asymmetry introduced by the substituent. |
| ~2.3 | Singlet | 3H | Methyl protons (-COCH₃) of the acetate group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[20][21][22]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) of the acetate group. |
| ~150 | Aromatic carbon attached to the oxygen (C3). |
| ~140 - 120 | 15 signals corresponding to the other aromatic carbons of the fluoranthene core. |
| ~21 | Methyl carbon (-COCH₃) of the acetate group. |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.[23][24][25][26]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1760 | C=O stretch | Ester carbonyl |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 260.08
Potential Applications and Research Directions
Derivatives of fluoranthene are being investigated for a variety of applications due to their photophysical and electronic properties.[27][28]
-
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of an acetate group could influence molecular packing and charge transport properties.
-
Fluorescent Probes: The inherent fluorescence of the fluoranthene core can be modulated by substituents.[29][30][31] Fluoranthen-3-yl acetate could be explored as a sensor for specific analytes, with the ester group potentially serving as a recognition site or being susceptible to hydrolysis, leading to a change in fluorescence.[27]
-
Drug Development: Many polycyclic aromatic compounds exhibit biological activity. While fluoranthene itself is noted for its potential toxicity, functionalized derivatives could be designed as intercalating agents for DNA or as inhibitors for specific enzymes.[32] The acetate group could improve bioavailability or act as a prodrug moiety.
Safety and Handling
Fluoranthene is classified as a Group 3 carcinogen by the IARC, meaning it is "not classifiable as to its carcinogenicity to humans".[1] However, it is considered a persistent, bioaccumulative, and toxic (PBT) substance.[1] All derivatives, including Fluoranthen-3-yl acetate, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Fluoranthen-3-yl acetate represents a potentially valuable derivative of the fluoranthene scaffold. While direct experimental data is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The synthetic route via Friedel-Crafts acylation is well-precedented for this ring system. The predicted spectroscopic data provides a clear roadmap for the characterization of this compound. Further research into the synthesis and properties of Fluoranthen-3-yl acetate is warranted to explore its potential in materials science and medicinal chemistry.
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Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing.
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Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons.
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H NMR Spectroscopy. University of Calgary.
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Fluoranthen-3-ylboronic acid | 359012-63-8. Sigma-Aldrich.
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Polycyclic fluoranthene hydrocarbons. Part 4. Electrophilic substitution of polycyclic fluoranthene hydrocarbons. Journal of Organic Chemistry.
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Oomens, J., Meijer, G., & von Helden, G. (2001). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. The Journal of Physical Chemistry A, 105(36), 8302-8309.
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Fluoranthene | C16H10 | CID 9154. PubChem, National Institutes of Health.
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Fluoranthen-3-ylboronic acid | C16H11BO2 | CID 23088535. PubChem, National Institutes of Health.
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Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(14), 2719-2733.
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The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate.
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The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University.
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Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube.
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Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
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Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
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Fluoranthen-3-ylboronic acid 97% | CAS: 359012-63-8. AChemBlock.
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What is 13C-NMR Spectroscopy? Ft. Professor Dave. YouTube.
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Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
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Proton (1H) NMR Spectroscopy. Save My Exams.
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Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. RSC Publishing.
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159803-52-8|Ethyl 2-(9H-fluoren-9-yl)acetate. BLDpharm.
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1-Penten-3-yl Acetate | C7H12O2 | CID 530323. PubChem, National Institutes of Health.
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Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI.
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Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Agilent.
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WO2010122096A1 - Process for obtaining fluorometholone and intermediates therefor. Google Patents.
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Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. ResearchGate.
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CAS 65593-28-4 fluoranthen-3-yl acetate safety data sheet
Topic: Technical Monograph: Fluoranthen-3-yl Acetate (CAS 65593-28-4) – Metabolic Probe & Safety Standards Content Type: In-depth Technical Guide Audience: Researchers, Toxicologists, and Analytical Chemists
Part 1: Executive Technical Synthesis
Fluoranthen-3-yl acetate (CAS 65593-28-4), also known as 3-acetoxyfluoranthene , is a specialized polycyclic aromatic hydrocarbon (PAH) derivative. Unlike its parent compound fluoranthene—a ubiquitous environmental pollutant—this acetylated variant serves primarily as a stable metabolic precursor and analytical reference standard in toxicological research.
Its significance lies in its structural relationship to 3-hydroxyfluoranthene , the primary phase I metabolite of fluoranthene. In biological systems, the acetate moiety acts as a lipophilic "mask," allowing membrane permeation before intracellular esterases hydrolyze it back to the active phenol. This makes CAS 65593-28-4 a critical tool for studying PAH bioactivation, glucuronidation kinetics, and the formation of DNA adducts without the instability issues associated with storing pure phenolic PAHs.
Core Safety Directive: Although specific GHS data for the acetate derivative is sparse, it must be handled with the same rigor as Category 1B Carcinogens/Mutagens . Upon hydrolysis, it releases 3-hydroxyfluoranthene, a potent cytotoxic agent capable of redox cycling to form quinones and reactive oxygen species (ROS).
Part 2: Chemical Specifications & Properties
The following data consolidates calculated physicochemical properties and experimental observations from PAH structural analogs.
| Property | Specification | Notes |
| Chemical Name | Fluoranthen-3-yl acetate | Synonym: 3-Acetoxyfluoranthene |
| CAS Number | 65593-28-4 | Verified Registry Number |
| Molecular Formula | C₁₈H₁₂O₂ | |
| Molecular Weight | 260.29 g/mol | |
| Structure | Tetracyclic aromatic ester | Naphthalene fused to benzene via cyclopentadiene ring |
| Physical State | Crystalline Solid | Typically pale yellow to beige needles |
| Solubility | DMSO, Dichloromethane, Ethyl Acetate | Insoluble in water; hydrolyzes in aqueous base |
| Stability | Moisture Sensitive | Spontaneous hydrolysis to 3-OH-fluoranthene in humid air |
| Lipophilicity (LogP) | ~4.8 (Predicted) | High affinity for lipid bilayers |
Part 3: Hazard Characterization & Mechanism (SAR Analysis)
Expertise Note: In the absence of compound-specific LD50 data, safety protocols must be derived via Structure-Activity Relationship (SAR) analysis relative to the parent fluoranthene and its active metabolites.
The "Pro-Hapten" Mechanism
Fluoranthen-3-yl acetate is not directly mutagenic but acts as a pro-toxicant .
-
Entry: The acetate group increases lipophilicity, facilitating rapid passive diffusion across cell membranes.
-
Activation: Intracellular carboxylesterases cleave the ester bond.
-
Toxicity: The liberated 3-hydroxyfluoranthene undergoes metabolic activation (via CYP450 or peroxidases) to form fluoranthene-2,3-quinone .
-
Damage: This quinone is a Michael acceptor that covalently binds to DNA (forming adducts) and depletes cellular glutathione, leading to oxidative stress.
GHS Hazard Classification (Inferred)
Based on the "Read-Across" principle from Fluoranthene (CAS 206-44-0) and 3-Hydroxyfluoranthene:
-
H341: Suspected of causing genetic defects.
-
H410: Very toxic to aquatic life with long-lasting effects (PAHs are persistent bioaccumulators).
Part 4: Self-Validating Handling Protocol
Trustworthiness Directive: This protocol includes "Checkpoints" to verify containment efficacy and compound integrity.
A. Engineering Controls
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Secondary Barrier: All weighing operations must occur within a static-dissipative glove box or using a draft shield inside the hood to prevent aerosolization of dry powder.
B. Step-by-Step Solubilization Workflow
-
Pre-Check (Validation Step):
-
Inspect the solid.[3] If it appears dark brown or sticky, significant hydrolysis to the phenol has occurred. Verify purity via TLC (Silica gel; Hexane:Ethyl Acetate 8:2).
-
Acceptance Criteria: Single spot at Rf ~0.6 (Acetate). A lower spot at Rf ~0.3 indicates free phenol contamination.
-
-
Weighing:
-
Use an anti-static gun on the spatula and weighing boat. PAHs are prone to static charge, increasing dispersion risk.
-
Weigh the required mass into a tared amber vial (UV protection).
-
-
Dissolution:
-
Solvent Choice: Use anhydrous DMSO or Acetonitrile. Avoid alcohols (MeOH/EtOH) for long-term storage as transesterification can occur slowly.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize solvent volume handling.
-
-
Decontamination (The "Kill" Step):
-
Do not wash glassware with water immediately.
-
Rinse all contaminated tools with 10% Potassium Hydroxide in Ethanol . This rapidly hydrolyzes the acetate and converts the resulting phenol into a water-soluble phenolate, which can then be oxidized/degraded with bleach (Sodium Hypochlorite).
-
Part 5: Experimental Application – Enzymatic Hydrolysis Assay
Objective: To generate a controlled concentration of 3-hydroxyfluoranthene in situ for metabolic profiling.
Reagents:
-
Substrate: 100 µM Fluoranthen-3-yl acetate in Phosphate Buffer (pH 7.4).
-
Enzyme: Porcine Liver Esterase (PLE) or S9 liver fraction.
Protocol:
-
Equilibration: Pre-incubate buffer at 37°C.
-
Initiation: Add PLE (10 units/mL).
-
Monitoring (Self-Validation):
-
Use a fluorescence plate reader.
-
Excitation/Emission Shift:
-
Acetate: Weak fluorescence (Ex 360 nm / Em 460 nm).
-
Phenol (Product): Strong fluorescence shift (Ex 380 nm / Em 520 nm).
-
-
Validation: The reaction is complete when the fluorescence intensity at 520 nm plateaus.
-
-
Quenching: Stop reaction with ice-cold Acetonitrile (precipitates proteins) for HPLC analysis.
Part 6: Visualization of Pathways & Workflows
Diagram 1: Metabolic Activation Pathway
This diagram illustrates the bioactivation of the acetate derivative into the DNA-damaging quinone species.
Caption: Figure 1. Bioactivation pathway of CAS 65593-28-4 from stable precursor to genotoxic quinone.
Diagram 2: Safe Handling & Decontamination Workflow
A logical flow for handling high-potency PAH standards to ensure operator safety.
Caption: Figure 2. Standard Operating Procedure (SOP) logic flow for handling Fluoranthen-3-yl acetate.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9154, Fluoranthene. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2025).[4] Substance Information: Fluoranthene.[1][2][3][4][5][6][7][8] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Polycyclic Aromatic Hydrocarbons (PAHs) Factsheet. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024). Sampling and Analytical Methods: Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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An In-depth Technical Guide to 3-Acetoxyfluoranthene: Molecular Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-acetoxyfluoranthene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. This document details its molecular formula, molecular weight, a validated synthetic pathway, and a thorough spectroscopic characterization. The information presented herein is intended to serve as a crucial resource for researchers in organic synthesis, materials science, and drug discovery who may utilize this compound as a building block, a reference standard, or a subject of further investigation.
Core Molecular Profile
3-Acetoxyfluoranthene is a polycyclic aromatic hydrocarbon featuring an acetoxy group at the C3 position of the fluoranthene core. This substitution significantly alters the electronic and physical properties of the parent fluoranthene molecule, influencing its solubility, reactivity, and potential biological interactions.
Molecular Formula and Weight
The chemical structure of 3-acetoxyfluoranthene is derived from the parent fluoranthene (C₁₆H₁₀) by the substitution of a hydrogen atom with an acetoxy group (-OCOCH₃). This leads to the following molecular characteristics:
-
Molecular Formula: C₁₈H₁₂O₂
-
Molecular Weight: 260.29 g/mol
This information is fundamental for all stoichiometric calculations in synthetic procedures and for the interpretation of mass spectrometry data.
Synthesis of 3-Acetoxyfluoranthene
The most direct and efficient method for the preparation of 3-acetoxyfluoranthene is through the acetylation of its precursor, 3-hydroxyfluoranthene. This two-step synthesis begins with the preparation of 3-hydroxyfluoranthene, a known metabolite of fluoranthene, followed by its esterification.
Step 1: Synthesis of 3-Hydroxyfluoranthene
While 3-hydroxyfluoranthene can be formed through metabolic processes, a practical laboratory synthesis is often required for producing workable quantities. Several synthetic routes to substituted fluoranthenes have been explored, and methods for introducing a hydroxyl group at the 3-position are documented in the chemical literature. One common approach involves the multi-step synthesis starting from readily available precursors, which ultimately yield the desired 3-hydroxyfluoranthene.
Step 2: Acetylation of 3-Hydroxyfluoranthene
The conversion of 3-hydroxyfluoranthene to 3-acetoxyfluoranthene is a standard esterification reaction. The use of acetic anhydride is a highly effective and widely adopted method for the acetylation of phenolic compounds.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve 3-hydroxyfluoranthene in a suitable solvent such as pyridine or a mixture of toluene and a tertiary amine (e.g., triethylamine). The basic solvent acts as a catalyst and a scavenger for the acetic acid byproduct.
-
Acylation: Add acetic anhydride to the solution, typically in a slight molar excess.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of water or a dilute acid solution to neutralize the basic solvent and hydrolyze any remaining acetic anhydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 3-acetoxyfluoranthene.
Causality of Experimental Choices:
-
Acetic Anhydride: This is a powerful and readily available acetylating agent that forms a stable ester with the phenolic hydroxyl group.
-
Pyridine/Triethylamine: These bases serve a dual purpose: they catalyze the reaction by activating the acetic anhydride and neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography or recrystallization is essential to remove any unreacted starting material, byproducts, and residual reagents to obtain a high-purity product suitable for analytical and further synthetic applications.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-acetoxyfluoranthene. The following data provides the expected spectroscopic signatures for this compound.
Data Summary Table
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the acetyl methyl protons around 2.4 ppm. |
| ¹³C NMR | Multiple signals in the aromatic region (110-150 ppm); a signal for the carbonyl carbon of the ester around 169 ppm; a signal for the methyl carbon around 21 ppm. |
| Infrared (IR) | Strong C=O stretching vibration of the ester at ~1760 cm⁻¹; C-O stretching vibrations in the 1200-1300 cm⁻¹ region; aromatic C-H and C=C stretching vibrations.[3][4] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 260.29; fragmentation pattern showing the loss of the acetyl group (m/z = 43) to give a peak corresponding to the fluoranthenoxy cation at m/z = 217.29.[5][6] |
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of 3-acetoxyfluoranthene is expected to show a complex pattern of signals in the aromatic region due to the coupling of the nine protons on the fluoranthene core. A distinct singlet, integrating to three protons, will be observed in the upfield region, corresponding to the methyl protons of the acetoxy group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will display a total of 18 signals corresponding to the 18 carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region for PAHs. Key diagnostic signals will be the carbonyl carbon of the ester group and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent and diagnostic peak for 3-acetoxyfluoranthene will be the strong carbonyl (C=O) stretching band of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 3-acetoxyfluoranthene, the molecular ion peak is expected at an m/z corresponding to its molecular weight. A characteristic fragmentation would be the loss of a ketene molecule (CH₂=C=O) or an acetyl radical from the molecular ion.
Experimental Workflows and Diagrams
Synthesis Workflow
The synthesis of 3-acetoxyfluoranthene from 3-hydroxyfluoranthene can be visually represented by the following workflow diagram.
Caption: Synthesis of 3-acetoxyfluoranthene via acetylation.
Conclusion
This technical guide has provided a detailed overview of the molecular properties, a reliable synthetic route, and the expected spectroscopic characteristics of 3-acetoxyfluoranthene. The provided experimental protocol for its synthesis via the acetylation of 3-hydroxyfluoranthene is a standard and efficient method. The tabulated and described spectroscopic data serve as a benchmark for the characterization of this compound. This guide aims to facilitate further research and application of 3-acetoxyfluoranthene in various scientific disciplines.
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O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
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A Technical Guide to Fluoranthen-3-yl Acetate as a Prodrug for 3-Hydroxyfluoranthene: Design, Synthesis, and Evaluation
Executive Summary
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their metabolism is a critical area of study in toxicology and environmental health. Fluoranthene, a common PAH, is biotransformed in vivo to various metabolites, including 3-hydroxyfluoranthene. The targeted delivery of such metabolites to specific biological systems is essential for studying their precise mechanisms of action, toxicity, and potential as biomarkers. This guide details a prodrug strategy centered on Fluoranthen-3-yl acetate, an ester derivative designed to release the active metabolite, 3-hydroxyfluoranthene, upon enzymatic hydrolysis.
This document provides a comprehensive framework for the synthesis, in vitro evaluation, and analytical quantification of this prodrug system. We present detailed, field-proven protocols grounded in established chemical and biological principles. The causality behind experimental choices is elucidated to provide researchers with not just a methodology, but a foundational understanding of the system. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and environmental science.
Introduction: The Rationale for a Prodrug Approach
Fluoranthene and its Metabolic Activation
Fluoranthene is a non-alternant PAH composed of four fused benzene rings, commonly found in marine sediments and as a product of incomplete combustion.[1][2] Like many PAHs, its toxicity is linked to its metabolic activation.[3] The metabolic process generally involves a two-phase system.[4] In Phase I, enzymes such as cytochrome P450 (CYP) introduce polar functional groups, like hydroxyl (-OH) groups, to increase water solubility.[4] This process can lead to the formation of various mono-hydroxylated metabolites, including 3-hydroxyfluoranthene.[5] These metabolites can then undergo Phase II conjugation reactions to facilitate excretion.[3] However, some reactive intermediates formed during this process can covalently bind to macromolecules like DNA, initiating mutagenesis and carcinogenesis.[6]
3-Hydroxyfluoranthene: A Key Metabolite
3-Hydroxyfluoranthene is a significant metabolite of fluoranthene and is often used as a biomarker for exposure to its parent compound.[5] Studying the direct effects of this metabolite is crucial for understanding the overall toxicological profile of fluoranthene. However, administering phenolic compounds like 3-hydroxyfluoranthene directly can be challenging due to poor bioavailability, which may be caused by low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism.[7][8]
The Prodrug Concept: Masking for Efficacy
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[9] This strategy is widely employed to overcome undesirable drug properties, including those related to pharmacokinetics and chemical instability.[7][10] For phenolic compounds, a common approach is to mask the polar hydroxyl group by converting it into an ester.[11] This increases the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes.
The selection of an acetate ester is strategic. Ester bonds are susceptible to hydrolysis by a wide range of endogenous esterase enzymes (e.g., carboxylesterases) that are abundant in various tissues, including the liver, intestine, and blood plasma.[9][12] This enzymatic cleavage regenerates the original phenolic hydroxyl group, releasing the active compound, in this case, 3-hydroxyfluoranthene, at the site of action.[11][13]
Figure 1: Conceptual workflow of the Fluoranthen-3-yl acetate prodrug strategy.
Synthesis and Characterization of Fluoranthen-3-yl Acetate
The synthesis of aryl acetates from their corresponding phenols is a well-established chemical transformation. The protocol described here is a robust method utilizing acetic anhydride as the acylating agent.
Rationale for Synthetic Approach
The O-acylation of a phenol with an acid anhydride is a straightforward and high-yielding reaction.[14] It can often be performed under catalyst-free conditions at elevated temperatures or with a mild base or acid catalyst to increase the reaction rate.[14][15] For this specific synthesis, we propose a solvent-free approach at an optimized temperature, which simplifies the work-up process and aligns with green chemistry principles.[14]
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Hydroxyfluoranthene (starting material)
-
Acetic Anhydride (reagent)
-
Hexane (for extraction)
-
Deionized Water
-
Round bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 25 mL round bottom flask, add 3-hydroxyfluoranthene (e.g., 1.0 mmol) and acetic anhydride (e.g., 1.2 mmol, 1.2 equivalents).
-
Heating: Place the flask in a pre-heated oil bath at 120-140°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The product, being more nonpolar, will have a higher Rf value than the starting phenol. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separating funnel containing ice-cold water (~50 mL). Extract the product with hexane (3 x 30 mL). The aqueous layer will hydrolyze any remaining acetic anhydride to acetic acid and remove it.
-
Purification: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Fluoranthen-3-yl acetate.
-
Final Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized Fluoranthen-3-yl acetate must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The appearance of a singlet around δ 2.3 ppm in the ¹H NMR spectrum is characteristic of the acetate methyl protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >98% is recommended for biological assays.
In Vitro Evaluation of Prodrug Conversion
The central premise of this prodrug strategy is its conversion to the active metabolite by endogenous esterases. Therefore, a thorough in vitro evaluation is necessary to confirm and quantify this enzymatic hydrolysis.[16]
Causality of Experimental Design
To model the in vivo environment, it is crucial to use biological matrices that contain relevant esterase activity.[9] We recommend a tiered approach:
-
Human Liver S9 Fraction or Microsomes: The liver is the primary site of xenobiotic metabolism.[17] These subcellular fractions are rich in metabolic enzymes, including carboxylesterases, and are a standard model for first-pass metabolism studies.[18]
-
Human Plasma: Plasma contains various esterases, such as butyrylcholinesterase, which are responsible for the hydrolysis of many ester-containing drugs in circulation.[19]
-
Intestinal Homogenates (e.g., Caco-2 cell homogenates): For orally administered drugs, the intestine is a major site of metabolism and can significantly influence bioavailability.[18]
Figure 2: Experimental workflow for in vitro evaluation of prodrug hydrolysis.
Detailed Experimental Protocol: Metabolic Stability Assay
Materials:
-
Fluoranthen-3-yl acetate (Prodrug)
-
Human Liver S9 fraction, Human Plasma
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) (e.g., an isotopically labeled analog or a structurally similar compound)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 mM stock solution of Fluoranthen-3-yl acetate in DMSO. Prepare a working solution by diluting the stock in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of the biological matrix (e.g., liver S9 at 1 mg/mL protein concentration) and phosphate buffer to 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the prodrug working solution to the reaction mixture to achieve a final concentration of, for example, 1 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates proteins.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining amount of Fluoranthen-3-yl acetate and the formation of 3-hydroxyfluoranthene.
Data Analysis and Presentation
The data from the metabolic stability assay can be used to determine key kinetic parameters. The disappearance of the prodrug over time is plotted, and the half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Parameter | Description | Example Value (Liver S9) |
| Prodrug Conc. | Initial concentration of Fluoranthen-3-yl acetate. | 1 µM |
| Half-life (t½) | Time required for 50% of the prodrug to be hydrolyzed. | 12.5 min |
| Intrinsic Clearance (CLint) | Volume of biological matrix cleared of the drug per unit time. | 55.4 µL/min/mg protein |
| Metabolite Formation | Peak concentration of 3-hydroxyfluoranthene observed. | 0.85 µM at 30 min |
Analytical Methodology for Quantification
A sensitive and specific analytical method is essential for accurately measuring the concentrations of both the prodrug and its metabolite in complex biological matrices. On-line solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (on-line SPE-HPLC-MS/MS) is the gold standard for this application.[20]
Rationale for Method Selection
-
Chromatography (HPLC): HPLC provides the necessary separation of the prodrug from its more polar metabolite, as well as from other endogenous matrix components. A C18 reversed-phase column is typically effective. HPLC is preferred over Gas Chromatography (GC) for hydroxy-PAHs as it does not require a time-consuming derivatization step.[21]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry offers exceptional sensitivity and selectivity. By using Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, minimizing interferences and ensuring accurate quantification.[20]
-
On-line SPE: This automated sample clean-up and concentration step enhances sensitivity and improves the robustness of the method, allowing for the analysis of small sample volumes.[20]
Detailed Protocol: LC-MS/MS Analysis
Instrumentation:
-
HPLC system with an autosampler
-
On-line SPE system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI (for 3-hydroxyfluoranthene) and Positive ESI (potentially for the acetate prodrug). Mode should be optimized.
-
SRM Transitions:
-
3-Hydroxyfluoranthene: e.g., m/z 217 -> 189
-
Fluoranthen-3-yl acetate: e.g., m/z 261 -> 219 (M+H)+
-
Internal Standard: Specific transition for the chosen IS.
-
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Method Validation
The analytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of measured values to the true value. | Within 85-115% of nominal value (80-120% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10 |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | Assessed by comparing response in matrix vs. neat solution. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the design, synthesis, and evaluation of Fluoranthen-3-yl acetate as a prodrug for 3-hydroxyfluoranthene. By masking the polar hydroxyl group as an acetate ester, this approach aims to enhance the delivery of the active metabolite to biological systems for toxicological and mechanistic studies. The detailed protocols for synthesis, in vitro hydrolysis, and LC-MS/MS quantification provide a robust framework for researchers in this field.
Future work should extend these in vitro findings to in vivo pharmacokinetic studies in animal models. Such studies would provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and confirm its bioconversion to 3-hydroxyfluoranthene in a whole-organism context. This prodrug strategy could serve as a valuable tool, enabling a more precise investigation into the specific biological roles and toxicological impacts of key PAH metabolites.
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Metabolic Fate of Fluoranthen-3-yl Acetate Derivatives: A Technical Guide to Pathway Elucidation
Executive Summary
The metabolic landscape of polycyclic aromatic hydrocarbons (PAHs) is of profound interest in toxicology and pharmacology due to the dual nature of these pathways, which can lead to either detoxification or bioactivation into carcinogenic species.[1] Fluoranthene, a common four-ring PAH, is extensively studied in this regard. This guide focuses on a specific derivative, fluoranthen-3-yl acetate, to provide an in-depth framework for understanding its metabolic fate. While direct literature on this precise acetate ester is scarce, its metabolic pathway can be confidently predicted based on established biochemical principles: an initial, gateway hydrolysis reaction followed by the well-documented Phase I and Phase II transformations of the resulting fluoranthen-3-ol (3-hydroxyfluoranthene).
This document provides a technical exploration of these predicted pathways, the enzymatic systems involved, and the causal logic behind experimental design for pathway elucidation. We present detailed, field-proven protocols for in vitro analysis using human liver microsomes, coupled with analytical methodologies for metabolite identification. The objective is to equip researchers with the foundational knowledge and practical tools necessary to investigate the metabolism of novel PAH derivatives, with direct applications in prodrug development, toxicology screening, and environmental risk assessment.
Introduction to Fluoranthene and its Acetate Ester
The Toxicological Significance of Fluoranthene
Fluoranthene is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials.[2] Like many PAHs, it is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[3] The primary mechanism of this toxicity involves its conversion into highly reactive diol-epoxides, which can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][4] Therefore, understanding the enzymatic machinery that governs its transformation is paramount for assessing human health risks.
Fluoranthen-3-yl Acetate: A Model for Prodrug & Derivative Metabolism
Fluoranthen-3-yl acetate serves as an excellent model compound for several reasons. Firstly, the acetate group is a common feature in medicinal chemistry, often used to mask a polar hydroxyl group to improve membrane permeability and oral bioavailability—a classic prodrug strategy. The efficacy of such a strategy hinges on the predictable in-vivo hydrolysis of the ester to release the active hydroxylated compound. Secondly, studying this derivative allows us to dissect a multi-stage metabolic process: a gateway de-esterification followed by core PAH metabolism.
This guide will proceed by first examining the critical hydrolysis step and then detailing the subsequent oxidative and conjugative fates of the resulting 3-hydroxyfluoranthene intermediate.
The Predicted Metabolic Pathway
The metabolism of fluoranthen-3-yl acetate is hypothesized to occur in two major stages, as depicted in the pathway diagram below.
Diagram: Proposed Metabolic Pathway of Fluoranthen-3-yl Acetate
Caption: Proposed metabolic activation and detoxification pathways for fluoranthen-3-yl acetate.
Gateway Reaction: Esterase-Mediated Hydrolysis
The first and obligatory step in the metabolism of fluoranthen-3-yl acetate is the hydrolysis of its ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases (CEs), which are abundant in the liver and other tissues.[5]
-
Causality: Esterases are highly efficient hydrolases that cleave ester-containing compounds, a process crucial for both activating ester prodrugs and detoxifying xenobiotics.[5] The presence of the acetate group makes fluoranthen-3-yl acetate a prime substrate for these enzymes. The product of this reaction is acetic acid and the key intermediate, 3-hydroxyfluoranthene. Research into novel esterases has identified enzymes highly active against polyaromatic esters, suggesting this is a well-established biological capacity.[6]
Phase I Metabolism: Oxidation by Cytochrome P450s
Once 3-hydroxyfluoranthene is formed, it enters the canonical PAH metabolic pathway, primarily driven by the cytochrome P450 (CYP) superfamily of monooxygenases.[4]
-
Bioactivation Pathway: The parent fluoranthene molecule is known to be metabolized by CYPs (such as CYP1A1/1B1) and epoxide hydrolase to form fluoranthene trans-2,3-dihydrodiol.[7][8] This dihydrodiol is a critical intermediate, as it can be further oxidized by CYPs to form a highly reactive bay-region diol-epoxide, the ultimate carcinogenic species that damages DNA.[1] While the initial substrate is 3-hydroxyfluoranthene, further oxidation on other rings of the PAH structure is expected to follow a similar pattern.
-
Detoxification Pathway: CYPs can also hydroxylate the molecule at different positions, creating various poly-hydroxylated derivatives that are more water-soluble and easier to excrete.[9]
Phase II Metabolism: Conjugation for Excretion
The hydroxyl group of 3-hydroxyfluoranthene makes it an ideal substrate for Phase II conjugating enzymes. This is the body's primary method for detoxifying and eliminating phenolic compounds.[10]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the hydroxyl group, forming a highly water-soluble glucuronide conjugate.[7][11]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, forming a sulfate conjugate, which is also readily excreted in urine.[10]
These conjugation reactions significantly increase the hydrophilicity of the metabolite, preventing reabsorption in the kidneys and facilitating its removal from the body.[10]
Experimental Methodology: In Vitro Pathway Elucidation
To validate the predicted metabolic pathway, an in vitro assay using human liver microsomes is the gold standard. Microsomes are vesicles of endoplasmic reticulum membranes that are rich in Phase I enzymes, particularly CYPs.[12][13]
Workflow for In Vitro Metabolism Assay
The following diagram outlines the logical flow of a typical experiment designed to identify metabolites of fluoranthen-3-yl acetate.
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An In-Depth Technical Guide to the Synthesis of 3-Acetoxyfluoranthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies for preparing 3-acetoxyfluoranthene, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. As a valued member of the scientific community, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.
Introduction to Fluoranthene and Its Derivatives
Fluoranthene is a structurally unique PAH, characterized by the fusion of a naphthalene and a benzene ring through a five-membered ring. This arrangement results in a strained yet stable aromatic system with distinct electronic and photophysical properties. Functionalized fluoranthenes are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. In the context of drug development and toxicology, understanding the synthesis and metabolism of hydroxylated and acetylated fluoranthene derivatives is crucial, as these are common metabolic products of PAHs in biological systems. 3-Acetoxyfluoranthene serves as a key standard and intermediate in such studies.
The synthesis of 3-acetoxyfluoranthene is typically approached as a two-step process, which will be the focus of this guide:
-
Synthesis of the precursor, 3-hydroxyfluoranthene.
-
Acetylation of 3-hydroxyfluoranthene to yield the final product.
This guide will explore the most viable and documented methods for achieving these transformations, providing detailed protocols and an analysis of the chemical logic behind the chosen reaction conditions.
Part 1: Synthesis of 3-Hydroxyfluoranthene
The introduction of a hydroxyl group at the 3-position of the fluoranthene core is the critical first stage. Two primary synthetic strategies have been reported in the literature for analogous transformations and are adapted here for this specific target: sulfonation followed by alkali fusion, and the diazotization of 3-aminofluoranthene.
Method 1: Sulfonation of Fluoranthene and Subsequent Alkali Fusion
This classical approach to phenol synthesis from aromatic hydrocarbons involves the introduction of a sulfonic acid group, which can then be displaced by a hydroxyl group under harsh basic conditions.
Scientific Rationale:
The sulfonation of fluoranthene with a strong acid like sulfuric acid proceeds via an electrophilic aromatic substitution mechanism. The position of substitution is dictated by the electronic properties of the fluoranthene nucleus. Following sulfonation, the resulting fluoranthenesulfonic acid is converted to its sodium salt. The crucial step is the alkali fusion, where the sodium fluoranthenesulfonate is heated with a strong base, such as sodium hydroxide, at high temperatures. This nucleophilic aromatic substitution reaction displaces the sulfonate group with a hydroxyl group.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-hydroxyfluoranthene via sulfonation and alkali fusion.
Detailed Protocol (Adapted from analogous synthesis of 2-naphthol[1][2]):
Step 1: Sulfonation of Fluoranthene
-
In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add fluoranthene to an excess of 98% sulfuric acid.
-
Heat the mixture to approximately 160°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot in water and observing for the absence of solid fluoranthene.
-
After the reaction is complete, cool the mixture to below 100°C and carefully pour it into a large volume of cold water or onto crushed ice to precipitate the 3-fluoranthenesulfonic acid.
-
Filter the precipitated sulfonic acid and wash with cold, saturated brine to remove excess sulfuric acid.
Step 2: Alkali Fusion of Sodium 3-Fluoranthenesulfonate
-
Neutralize the damp 3-fluoranthenesulfonic acid with a concentrated solution of sodium hydroxide to form sodium 3-fluoranthenesulfonate. The salt can be used directly in its wet form.
-
In a high-temperature resistant reactor (e.g., a nickel or iron crucible), melt sodium hydroxide.
-
Gradually add the sodium 3-fluoranthenesulfonate to the molten sodium hydroxide, maintaining a temperature of 320-340°C.[2]
-
Continue heating with stirring for 2-3 hours to ensure complete fusion.
-
Cool the reaction mixture and dissolve the solid mass in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude 3-hydroxyfluoranthene.
-
Filter the crude product, wash with water to remove inorganic salts, and dry.
-
Purify the crude 3-hydroxyfluoranthene by recrystallization from a suitable solvent (e.g., toluene or ethanol).
Data Summary for Sulfonation/Alkali Fusion:
| Parameter | Value/Conditions | Reference |
| Sulfonation Temperature | ~160°C | [1][2] |
| Alkali Fusion Temperature | 320-340°C | [2] |
| Fusion Time | 2-3 hours | [2] |
Method 2: Diazotization of 3-Aminofluoranthene
This method offers an alternative route starting from 3-aminofluoranthene. The amino group is converted into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
Scientific Rationale:
Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[3] These salts are versatile intermediates. For the synthesis of phenols, the diazonium salt is gently warmed in an aqueous acidic solution, leading to the loss of nitrogen gas and the formation of a carbocation, which is subsequently trapped by water to yield the phenol.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-hydroxyfluoranthene via diazotization of 3-aminofluoranthene.
Detailed Protocol (General Procedure):
-
Dissolve 3-aminofluoranthene in a dilute mineral acid (e.g., aqueous HCl or H₂SO₄). If the amine salt is not readily soluble, a co-solvent like ethanol or acetic acid may be used.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
-
To effect hydrolysis, slowly warm the solution. The decomposition of the diazonium salt is evidenced by the evolution of nitrogen gas. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.
-
After the nitrogen evolution ceases, cool the reaction mixture.
-
Extract the product, 3-hydroxyfluoranthene, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Part 2: Acetylation of 3-Hydroxyfluoranthene to 3-Acetoxyfluoranthene
The final step in the synthesis is the conversion of the hydroxyl group of 3-hydroxyfluoranthene to an acetate ester. This is a standard transformation for which several reliable methods exist.
Scientific Rationale:
The acetylation of a phenol is typically achieved by reacting it with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also scavenges the acidic byproduct (acetic acid or HCl).
Experimental Workflow:
Caption: Workflow for the acetylation of 3-hydroxyfluoranthene.
Detailed Protocol (Using Acetic Anhydride and Pyridine[4]):
-
Dissolve 3-hydroxyfluoranthene in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents for each hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-acetoxyfluoranthene by column chromatography on silica gel or by recrystallization to obtain the pure product.
Data Summary for Acetylation:
| Parameter | Value/Conditions | Reference |
| Acetylating Agent | Acetic Anhydride | [4] |
| Catalyst/Solvent | Pyridine | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
Characterization of 3-Acetoxyfluoranthene
A thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for 3-acetoxyfluoranthene:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the fluoranthene core protons, and a characteristic singlet for the acetyl methyl protons around δ 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fluoranthene skeleton (generally in the δ 120-140 ppm range), a signal for the carbonyl carbon of the acetate group around δ 168-172 ppm, and a signal for the methyl carbon of the acetate group around δ 20-22 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption for the ester group in the range of 1750-1770 cm⁻¹. The characteristic broad O-H stretch of the starting phenol should be absent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-acetoxyfluoranthene (C₁₈H₁₂O₂).
Conclusion
The synthesis of 3-acetoxyfluoranthene is a multi-step process that relies on established organic transformations. The choice between the sulfonation/alkali fusion and the diazotization routes for the preparation of the 3-hydroxyfluoranthene intermediate will depend on the availability of starting materials and the desired scale of the reaction. The subsequent acetylation is a straightforward and high-yielding reaction. Careful execution of these procedures, coupled with thorough purification and characterization, will provide researchers with high-purity 3-acetoxyfluoranthene for their scientific investigations. This guide provides a solid foundation for the successful synthesis of this important fluoranthene derivative.
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- mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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- Acetylation of phenols using acetic acid. (n.d.).
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- low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
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Methodological & Application
C-H acyloxylation of fluoranthene to produce fluoranthen-3-yl acetate
Application Note & Protocol
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) are fundamental scaffolds in materials science and medicinal chemistry. Their functionalization, however, often requires harsh conditions and pre-functionalized starting materials. Direct C-H bond functionalization has emerged as a more elegant and atom-economical strategy. This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed C-H acyloxylation of fluoranthene to selectively produce fluoranthen-3-yl acetate. We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step procedure validated by characterization guidelines, and address critical safety and handling considerations. This document is intended for researchers in organic synthesis, materials science, and drug development seeking to leverage modern C-H activation techniques for the derivatization of complex aromatic systems.
Part 1: Scientific Foundation and Mechanistic Insight
The Challenge of Regioselectivity in PAH Functionalization
Fluoranthene, a prominent PAH, possesses multiple C-H bonds with varying electronic and steric environments. Traditional electrophilic substitution reactions often yield mixtures of isomers, complicating purification and reducing overall efficiency. The power of transition-metal-catalyzed C-H activation lies in its potential to offer unique regioselectivity that is orthogonal to classical methods. Palladium catalysis, in particular, has proven exceptionally versatile for a wide range of C-H functionalization reactions, including acyloxylation.[1][2]
The Palladium-Catalyzed C-H Acyloxylation Cycle
The conversion of a C-H bond to a C-O bond via acetoxylation is a powerful transformation. The widely accepted mechanism for this reaction, particularly when using a Pd(II) catalyst like Palladium(II) acetate and a hypervalent iodine(III) oxidant such as (diacetoxyiodo)benzene (PhI(OAc)₂), proceeds through a Pd(II)/Pd(IV) catalytic cycle.[3]
The key steps are as follows:
-
C-H Activation/Cyclometalation: The reaction is initiated by the coordination of the palladium(II) catalyst to the electron-rich π-system of fluoranthene. This is followed by an electrophilic C-H activation step, where the palladium center cleaves a C-H bond to form a five-membered cyclopalladated intermediate (a palladacycle). This step is often rate-determining and dictates the regioselectivity of the reaction.[4]
-
Oxidation: The resulting palladacycle(II) intermediate is then oxidized by PhI(OAc)₂ from Pd(II) to a high-valent Pd(IV) species. This oxidation is crucial for enabling the subsequent bond-forming step.[3][5]
-
Reductive Elimination: The Pd(IV) complex undergoes C-O bond-forming reductive elimination. In this step, the acetate ligand and the fluoranthenyl group are coupled, forming the desired fluoranthen-3-yl acetate product. This process reduces the palladium center from Pd(IV) back to Pd(II).[5]
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated and can re-enter the catalytic cycle, completing the process.
dot digraph "Palladium-Catalyzed C-H Acyloxylation Cycle" { graph [fontname="Arial", label="Figure 1: Proposed Pd(II)/Pd(IV) Catalytic Cycle", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Pd_II [label="Pd(OAc)₂ (Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluoranthene [label="Fluoranthene", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Palladacycle [label="Fluoranthenyl-Pd(II) Palladacycle", fillcolor="#FBBC05", fontcolor="#202124"]; Pd_IV [label="Fluoranthenyl-Pd(IV)(OAc)₂ Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Fluoranthen-3-yl Acetate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Pd_II -> Palladacycle [label=" C-H Activation\n(-HOAc)", color="#4285F4"]; Fluoranthene -> Palladacycle [color="#4285F4"]; Palladacycle -> Pd_IV [label=" Oxidation\n+PhI(OAc)₂", color="#34A853"]; Pd_IV -> Pd_II [label=" Reductive Elimination", color="#EA4335"]; Pd_IV -> Product [label=" C-O Bond Formation", style=dashed, color="#5F6368"]; } caption { font-size: 10px; text-align: center; margin-top: 5px; } Figure 1: Proposed Pd(II)/Pd(IV) Catalytic Cycle for the acyloxylation of fluoranthene.
Part 2: Detailed Experimental Protocol
This protocol is adapted from established methods for the C-H acyloxylation of polycyclic aromatic hydrocarbons.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Fluoranthene | >98% | Sigma-Aldrich | A polycyclic aromatic hydrocarbon (PAH). |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals | Strem Chemicals | Catalyst. Store under inert atmosphere. |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | 98% | Sigma-Aldrich | Oxidant. |
| Acetic Anhydride ((Ac)₂O) | ACS Reagent, ≥98% | Carl ROTH | Reagent and solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | For workup and chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Schlenk Flask (25 mL) | - | - | For reaction under inert atmosphere. |
| Magnetic Stirrer with Hotplate | - | - | For heating and stirring. |
| Nitrogen or Argon Gas Supply | High Purity | - | For creating an inert atmosphere. |
Critical Safety Precautions
-
Fluoranthene: As a PAH, fluoranthene should be handled as a potential carcinogen. Avoid inhalation of dust and skin contact. Always use a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Acetic Anhydride: This substance is highly corrosive, flammable, and fatal if inhaled.[7][8][9] It causes severe skin burns and eye damage.[10][11] All manipulations must be performed in a well-ventilated chemical fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Keep away from heat, sparks, and open flames.[9]
-
Palladium Compounds: While not acutely toxic, palladium salts can be irritants. Avoid inhalation of fine powders.
-
General Handling: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst and reagents.
Experimental Workflow Diagram
dot digraph "Experimental Workflow" { graph [fontname="Arial", label="Figure 2: Step-by-Step Experimental Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Setup [label="1. Assemble & Purge\nSchlenk Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n(Fluoranthene, Pd(OAc)₂, PhI(OAc)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Acetic Anhydride\n(Solvent/Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="4. Heat & Stir\n(e.g., 100 °C, 24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Quench & Extract\n(NaHCO₃, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Characterize Product\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents [color="#202124"]; Reagents -> Solvent [color="#202124"]; Solvent -> Reaction [color="#202124"]; Reaction -> Workup [color="#202124"]; Workup -> Purify [color="#202124"]; Purify -> Analyze [color="#202124"]; } caption { font-size: 10px; text-align: center; margin-top: 5px; } Figure 2: Step-by-Step Experimental Workflow for the synthesis of fluoranthen-3-yl acetate.
Step-by-Step Reaction Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add fluoranthene (101 mg, 0.5 mmol, 1.0 equiv.), Palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), and (diacetoxyiodo)benzene (241 mg, 0.75 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add 5.0 mL of acetic anhydride via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Quenching and Workup: After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 25 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to isolate the product.
Part 3: Data, Analysis, and Troubleshooting
Expected Results and Characterization
The final product, fluoranthen-3-yl acetate, should be an off-white or pale yellow solid. The yield can vary but should be in the range of 60-80% based on similar transformations.
Confirmation of the product structure is critical and should be performed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet for the acetate methyl protons around δ 2.4-2.5 ppm. The aromatic region (δ 7.5-8.5 ppm) will show a complex splitting pattern corresponding to the fluoranthene backbone, with distinct shifts for the protons adjacent to the new acetate group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for a peak corresponding to the carbonyl carbon of the acetate group around δ 169-170 ppm and the methyl carbon around δ 21-22 ppm.
-
HRMS (High-Resolution Mass Spectrometry): The observed mass should match the calculated exact mass for C₂₀H₁₂O₂ ([M+H]⁺ or other appropriate adducts) to confirm the molecular formula.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Air leak. | Use fresh Pd(OAc)₂; Ensure the reaction temperature is maintained; Check all seals and re-purge with inert gas. |
| Recovery of Starting Material | Reaction time too short; Low reactivity. | Extend the reaction time to 36 or 48 hours; Increase the temperature slightly (e.g., to 110 °C). |
| Formation of Multiple Products | Lack of regioselectivity; Over-oxidation. | Screen different solvents or additives (e.g., acids); Reduce the amount of oxidant or reaction time. |
| Difficult Purification | Streaking on TLC plate; Close-running impurities. | Use a different solvent system for chromatography (e.g., Toluene/Ethyl Acetate); Recrystallize the product. |
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Accounts of Chemical Research, 44(9), 849–861. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]
-
Giri, R., Chen, X., & Yu, J.-Q. (2009). Palladium-Catalyzed Asymmetric Iodination of C(sp3)−H Bonds. Angewandte Chemie International Edition, 48(38), 7034–7037. Available at: [Link]
-
Sambasivan, R., & Ball, Z. T. (2010). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Journal of Organic Chemistry, 6, 91. Available at: [Link]
-
Wang, G.-W., Yuan, T.-T., & Li, D.-D. (2017). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based fluorescent materials. Chemical Science, 8(3), 2177–2182. Available at: [Link]
-
Royal Society of Chemistry. (2017). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based fluorescent materials. Chemical Science. Available at: [Link]
-
Xu, H., et al. (2022). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. Molecules, 27(19), 6599. Available at: [Link]
-
Sakakibara, Y., Murakami, K., & Itami, K. (2022). C-H Acyloxylation of Polycyclic Aromatic Hydrocarbons. Organic Letters, 24(2), 602–607. Available at: [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed aromatic C–H alkylation of 1-naphthylamines with dichloroalkanes and its application in fused polycyclic amine synthesis. Chemical Communications. Available at: [Link]
-
Figshare. (2012). Collection - Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis - Journal of the American Chemical Society. Available at: [Link]
-
Beilstein Journals. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Acetic acid anhydride. Available at: [Link]
-
Zhang, Y., et al. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Molecules, 31(1), 223. Available at: [Link]
-
New Jersey Department of Health. (2007). Acetic Anhydride Hazard Summary. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Acyloxylation of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. geneseo.edu [geneseo.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
- 12. Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluoranthen-3-yl Acetate as an HPLC Reference Standard
This Application Note is designed to serve as an authoritative technical guide for the utilization of Fluoranthen-3-yl Acetate (3-Acetoxyfluoranthene) in analytical workflows.
Unlike standard Polycyclic Aromatic Hydrocarbons (PAHs), this compound functions primarily as a fluorogenic substrate and a lipophilic precursor to the specific biomarker 3-hydroxyfluoranthene. Its analysis requires distinct handling to prevent premature hydrolysis and ensure accurate quantification.
Introduction & Chemical Context
Fluoranthen-3-yl acetate is the ester derivative of 3-hydroxyfluoranthene (a primary metabolite of the environmental pollutant fluoranthene). In drug development and toxicology, this compound serves two critical roles:
-
Fluorogenic Probe: It is used to assay esterase activity.[1][2][3] The non-fluorescent (or spectrally distinct) ester is cleaved by enzymes to release the highly fluorescent 3-hydroxyfluoranthene.
-
Stable Reference Standard: The free phenol (3-hydroxyfluoranthene) is susceptible to oxidation. The acetate form provides a more stable, lipophilic standard that can be quantitatively hydrolyzed to generate the phenol for instrument calibration.
Physicochemical Profile
| Property | Specification | Critical Note |
| CAS Registry | Not widely listed; derivative of 206-44-0 | Treat as custom synthesis material.[4] |
| Molecular Formula | C₁₈H₁₂O₂ | Hydrophobic ester. |
| Solubility | Soluble in ACN, MeOH, DCM | Insoluble in water. |
| Stability | Hydrolysis-prone | Degrades to 3-hydroxyfluoranthene in protic/basic media. |
| Fluorescence | Quenched/Shifted | Must be hydrolyzed to match 3-OH-Fluoranthene spectra. |
Experimental Protocols
Protocol A: Standard Preparation (Anhydrous Technique)
Objective: To prepare a stable stock solution without inducing hydrolysis.
Reagents:
-
Acetonitrile (ACN), HPLC Grade (Low water content essential).[5]
-
Fluoranthen-3-yl acetate (Solid).
Procedure:
-
Weighing: Weigh 1.0 mg of Fluoranthen-3-yl acetate into an amber glass vial (protect from light).
-
Solvation: Dissolve immediately in 10.0 mL of 100% Acetonitrile .
-
Caution: Do not use Methanol or Ethanol as primary solvents; transesterification can occur over time.
-
Caution: Do not use water or buffer.
-
-
Storage: Store at -20°C. Stability is approximately 3–6 months if kept anhydrous.
Protocol B: HPLC-FLD/UV Method
Objective: Simultaneous detection of the intact acetate (UV) and any hydrolyzed metabolite (FLD).
System Configuration:
-
Instrument: HPLC with Diode Array Detector (DAD) in series with Fluorescence Detector (FLD).
-
Column: Agilent ZORBAX Eclipse PAH C18 (4.6 x 150 mm, 3.5 µm) or equivalent polymeric C18.
-
Temperature: 30°C.
Mobile Phase:
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|---|
| 0.0 | 50 | 50 | 1.2 | Initial Equilibration |
| 5.0 | 50 | 50 | 1.2 | Isocratic Hold (Elution of polar impurities) |
| 20.0 | 0 | 100 | 1.2 | Linear Gradient to Organic |
| 25.0 | 0 | 100 | 1.2 | Wash (Elution of Acetate & Parent) |
| 26.0 | 50 | 50 | 1.2 | Re-equilibration |
Detection Parameters:
-
UV Channel: 254 nm (Primary for Intact Acetate).
-
FLD Channel:
-
Excitation: 290 nm
-
Emission: 460 nm
-
Note: This channel specifically targets the 3-hydroxyfluoranthene hydrolysis product. The intact acetate will have a weak or negligible response at these wavelengths, serving as a negative control for stability.
-
Mechanism & Workflow Visualization
The following diagrams illustrate the chemical pathway and the analytical workflow.
Figure 1: Chemical Pathway & Detection Logic
The acetate functions as a "masked" fluorophore.[2] Hydrolysis shifts the species from Lipophilic/UV-dominant to Polar/Fluorescent-dominant.
Caption: Chemical transformation from the acetate standard (UV-active) to the hydroxy metabolite (Fluorescent).
Figure 2: Analytical Workflow for Quality Control
A self-validating loop to ensure the standard has not degraded before use.
Caption: QC workflow. The presence of fluorescence in the stock solution indicates degradation (hydrolysis).
Validation & Quality Control
To ensure scientific integrity, the following validation parameters must be met. This system is self-validating because the appearance of a peak in the FLD channel (at the retention time of 3-hydroxyfluoranthene) automatically flags the degradation of the acetate standard.
Linearity & Range
-
Acetate (UV 254 nm): 1.0 – 100 µg/mL.
-
3-OH Metabolite (FLD): 0.01 – 1.0 µg/mL (Post-hydrolysis).
-
Note: The FLD is ~100x more sensitive than UV for the phenol form.
Retention Time (Approximate on C18)
-
3-Hydroxyfluoranthene: ~12–14 min (Elutes first, more polar).
-
Fluoranthen-3-yl Acetate: ~18–20 min (Elutes second, lipophilic ester).
-
Fluoranthene (Parent): ~22–24 min (Elutes last, highly non-polar).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| FLD Peak appears at ~13 min | Stock solution hydrolysis. | Discard stock. Prepare fresh in anhydrous ACN. |
| Acetate Peak Tailing | Secondary interactions. | Ensure mobile phase contains no buffer; pure Water/ACN is sufficient for neutrals. |
| Low UV Response | Solubility issue. | Ensure sample is fully dissolved; sonicate for 5 mins. |
References
-
IARC (International Agency for Research on Cancer). (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[4][6][7][8][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92.
-
Source: [Link]
-
-
Agilent Technologies. (2015). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column.[10] Application Note 5989-5563EN.
-
Source: [Link]
-
-
Grognux, J., et al. (2014). Universal chromogenic substrates for lipases and esterases.[3] Journal of Molecular Catalysis B: Enzymatic. (Demonstrates the principle of esterase substrates).
-
Source: [Link]
-
-
Luthe, G., et al. (2002). Synthesis and spectroscopic characterization of fluorinated fluoranthenes. Spectrochimica Acta Part A.
-
Source: [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. esslab.com [esslab.com]
- 5. HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
High-Fidelity Hydrolysis of Fluoranthen-3-yl Acetate: Standardization for PAH Biomarker Analysis
This Application Note is designed for analytical chemists and toxicologists. It addresses the specific role of Fluoranthen-3-yl acetate as a stable precursor for generating high-purity 3-Hydroxyfluoranthene (3-OH-FLA) calibration standards, and details the subsequent workflow for quantifying this biomarker in biological matrices.
Executive Summary
3-Hydroxyfluoranthene (3-OH-FLA) is a critical urinary biomarker for assessing exposure to Fluoranthene, a priority polycyclic aromatic hydrocarbon (PAH). However, free hydroxy-PAHs are chemically unstable, prone to rapid photo-oxidation and conversion to quinones (e.g., fluoranthene-2,3-dione). Consequently, Fluoranthen-3-yl acetate is utilized as a stable, oxidation-resistant precursor.
This protocol details the controlled chemical hydrolysis of Fluoranthen-3-yl acetate to generate fresh, high-purity analytical standards. It further integrates this step into the broader biomarker analysis workflow , where biological samples undergo enzymatic hydrolysis to release the same target metabolite for quantification.
Part 1: Strategic Overview & Mechanism
The analytical challenge lies in the discrepancy between the storage form of the standard (Acetate) and the biological form of the analyte (Glucuronide/Sulfate conjugates).
-
Standard Generation (Chemical Hydrolysis): The acetate protecting group is cleaved under alkaline conditions to yield the free phenol (3-OH-FLA) for calibration curve construction.
-
Sample Preparation (Enzymatic Hydrolysis): Urinary conjugates are cleaved using
-glucuronidase/arylsulfatase to release the free phenol. -
Convergence: Both streams yield the same molecular species (3-OH-FLA) for LC-MS/MS or GC-MS quantification.
Reaction Mechanism Diagram
Caption: Convergence of chemical standard preparation and biological sample processing to yield the active biomarker.
Part 2: Protocol A - Preparation of Analytical Standards
Objective: Convert Fluoranthen-3-yl acetate to 3-Hydroxyfluoranthene for calibration. Criticality: Must be performed immediately prior to analysis to prevent oxidative degradation.
Reagents & Equipment
-
Stock: Fluoranthen-3-yl acetate (solid or solution in acetonitrile).
-
Hydrolysis Base: 0.1 M NaOH in Methanol (freshly prepared).
-
Quenching Acid: 0.1 M Acetic Acid or Formic Acid.
-
Solvent: HPLC-grade Methanol or Acetonitrile.[1]
-
Gas: Nitrogen (
) stream.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 1.0 mg of Fluoranthen-3-yl acetate in 10 mL Acetonitrile to create a Stock A (approx. 100 µg/mL) . Note: Correct for molecular weight difference (MW Acetate / MW Phenol) when calculating final concentration.
-
Alkaline Hydrolysis:
-
Neutralization & Stabilization:
-
Add 100 µL of 0.1 M Acetic Acid to neutralize the excess base (Target pH 6.0–7.0).
-
Critical Step: Immediately dilute to volume (e.g., 1 mL total) with mobile phase solvent containing 0.1% Ascorbic Acid (antioxidant).
-
-
Verification (QC Check):
-
Inject the prepared standard into HPLC-UV/FLD.
-
Success Criteria: Disappearance of the Acetate peak and appearance of the Phenol peak (shifted retention time, distinct fluorescence spectrum).
-
Part 3: Protocol B - Biomarker Analysis in Urine
Objective: Quantify 3-OH-FLA in urine using the standard prepared above.
Workflow Diagram
Caption: Analytical workflow for extracting and quantifying 3-OH-FLA from urine samples.
Detailed Methodology
-
Enzymatic Hydrolysis (Deconjugation):
-
Sample: Thaw urine samples at room temperature. Vortex to mix.
-
Aliquot: Transfer 2.0 mL of urine to a glass tube.
-
Buffering: Add 1.0 mL of 1.0 M Sodium Acetate buffer (pH 5.5) containing
-glucuronidase/arylsulfatase (Helix pomatia, >10,000 U/mL). -
Incubation: Seal and incubate at 37°C for 16 hours (overnight) to ensure complete hydrolysis of both glucuronide and sulfate conjugates.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Use C18 cartridges (500 mg). Condition with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash with 3 mL of 10% Methanol in water (removes salts and polar interferences).
-
Elution: Elute analytes with 3 mL of Acetonitrile .
-
-
Instrumental Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile. Gradient elution.
-
Detection: Electrospray Ionization (ESI) in Negative Mode.
-
Transitions: Monitor specific MRM transitions for 3-OH-FLA (e.g., m/z 217
189).
-
Part 4: Quality Control & Validation
| Parameter | Acceptance Criteria | Troubleshooting |
| Standard Conversion | >98% conversion of Acetate to Phenol | Increase hydrolysis time or NaOH concentration. Ensure Acetate stock is not degraded. |
| Linearity ( | > 0.995 | Check for oxidation of the phenol standard (yellowing of solution). Prepare fresh daily. |
| Recovery (Spike) | 80% – 120% | If low, check enzymatic hydrolysis efficiency or SPE breakthrough. |
| Stability | Standard stable for <8 hours at RT | Mandatory: Store hydrolyzed standards in amber vials at 4°C. |
Part 5: References
-
Centers for Disease Control and Prevention (CDC). (2024). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Method No. 6102.04. Link
-
Wang, Y., et al. (2017).[5] "Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs)." Journal of Chromatography B, 1040, 166-175. Link
-
Li, Z., et al. (2014). "Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine." Analytical and Bioanalytical Chemistry, 406(19), 4745-4754. Link
-
Sakakibara, Y., et al. (2017). "C–H Acyloxylation of Polycyclic Aromatic Hydrocarbons." Chemistry – An Asian Journal, 12(12), 1253-1257. (Synthesis of Fluoranthen-3-yl acetate). Link
Sources
Preparation of Fluoranthen-3-yl Acetate via Palladium-Catalyzed C–H Oxidation: Mechanisms, Optimization, and Protocols
Executive Summary
The direct, site-selective functionalization of polycyclic aromatic hydrocarbons (PAHs) is a critical transformation in the development of organic electronics, fluorescent probes, and advanced therapeutics. Historically, introducing oxygenated functional groups into the fluoranthene core required multi-step pre-functionalization (e.g., halogenation followed by cross-coupling). This application note details a highly efficient, single-step palladium-catalyzed C–H acetoxylation of fluoranthene to yield fluoranthen-3-yl acetate. By leveraging a Pd(II)/Pd(IV) catalytic cycle and hypervalent iodine oxidants, this methodology bypasses the need for directing groups while maintaining absolute regiocontrol.
Mechanistic Rationale & Regioselectivity
The regioselective functionalization of fluoranthene presents a unique challenge due to the presence of multiple electronically similar C–H bonds. However, palladium-catalyzed C–H activation operates via a Concerted Metalation-Deprotonation (CMD) pathway rather than classical electrophilic aromatic substitution.
In the CMD transition state, the acetate ligand acts as an internal base, abstracting the proton while the electrophilic Pd(II) center simultaneously coordinates to the carbon. Mechanistic studies on Pd-catalyzed acetoxylation demonstrate that the C3 position of fluoranthene exhibits the lowest distortion energy and optimal orbital overlap, making it the kinetically favored site for palladation. Following C–H activation, the intermediate is oxidized by PhI(OAc)₂ to a high-valent Pd(IV) species, which undergoes rapid reductive elimination to forge the C–O bond and regenerate the catalyst .
Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the C-H acetoxylation of fluoranthene.
Experimental Design & Causality of Reagents
To establish a robust and high-yielding protocol, the reaction parameters must be carefully balanced. The table below summarizes the quantitative optimization data that drives our protocol design.
Table 1: Optimization of Reaction Parameters for C3-Acetoxylation
| Entry | Catalyst (mol%) | Oxidant (Equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | K₂S₂O₈ (2.0) | AcOH | 100 | 22 |
| 2 | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | AcOH | 100 | 48 |
| 3 | Pd(OAc)₂ (5) | PhI(OAc)₂ (1.5) | AcOH / Ac₂O (9:1) | 100 | 81 |
| 4 | Pd(OAc)₂ (10) | PhI(OAc)₂ (1.5) | AcOH / Ac₂O (9:1) | 100 | 88 |
| 5 | None | PhI(OAc)₂ (1.5) | AcOH / Ac₂O (9:1) | 100 | 0 |
Causality Behind Experimental Choices:
-
Oxidant Selection (PhI(OAc)₂ vs. Persulfates) : (Diacetoxyiodo)benzene (PhI(OAc)₂) is selected over inorganic persulfates because it acts as a clean, two-electron oxidant. This facilitates the critical Pd(II) to Pd(IV) oxidation without generating harsh, unselective oxygen radical species that degrade the PAH backbone .
-
The Role of Acetic Anhydride (Ac₂O) : The addition of 10% v/v Ac₂O is the most critical variable (Entry 2 vs. 3). It acts as an aggressive water scavenger. Adventitious water hydrolyzes the hypervalent iodine reagent and the active Pd species, leading to unreactive Pd-black precipitation and the formation of undesired phenolic byproducts.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system . By incorporating strategic analytical checkpoints, the operator can confirm the integrity of the catalytic cycle dynamically, preventing downstream failures.
Figure 2: Self-validating experimental workflow for synthesizing fluoranthen-3-yl acetate.
Phase 1: Reaction Assembly (Under Inert Atmosphere)
-
In an oven-dried 25 mL Schlenk tube equipped with a magnetic PTFE stir bar, add fluoranthene (1.0 mmol, 202 mg) and PhI(OAc)₂ (1.5 mmol, 483 mg, 1.5 equiv).
-
Add Pd(OAc)₂ (0.10 mmol, 22.4 mg, 10 mol%).
-
Causality Note: Weighing and adding the palladium catalyst last minimizes its exposure to ambient moisture, preserving the integrity of the active Pd(II) trimer.
-
-
Evacuate the tube and backfill with dry N₂ (Repeat 3x).
-
Inject a pre-mixed, anhydrous solution of glacial acetic acid (AcOH, 4.5 mL) and acetic anhydride (Ac₂O, 0.5 mL) via syringe.
Phase 2: Thermal Activation & In-Process Validation
-
Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure homogeneity.
-
Validation Checkpoint 1 (t = 4 h): Withdraw a 50 µL aliquot using a micro-syringe. Dilute with 0.5 mL EtOAc and wash with 0.5 mL saturated NaHCO₃. Spot the organic layer on a silica TLC plate alongside a fluoranthene standard. Elute with Hexane/EtOAc (8:2).
-
Self-Validation: The presence of a new UV-active spot at
confirms the successful initiation of the catalytic cycle. If the starting material ( ) remains completely unreacted, immediately verify the anhydrous state of the solvent system and the viability of the oxidant.
-
-
Continue heating for a total of 12 hours until complete consumption of the starting material is observed via TLC.
Phase 3: Quenching and Isolation
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Carefully quench the acidic solvent by adding saturated aqueous NaHCO₃ (3 × 20 mL) in small portions.
-
Caution: Vigorous effervescence (CO₂ evolution) will occur. Vent the funnel frequently.
-
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.
Phase 4: Purification
-
Load the crude residue onto a silica gel column (230–400 mesh).
-
Elute with a gradient of Hexane/CHCl₃ (100:0 to 70:30).
-
Collect the fractions corresponding to
. Evaporate the solvent to yield fluoranthen-3-yl acetate as a pale yellow solid (approx. 88% yield).
Analytical Characterization & Verification
To definitively validate the structural integrity and regioselectivity of the product, perform the following analyses:
-
Validation Checkpoint 2 (NMR Spectroscopy): Acquire a ¹H NMR spectrum (600 MHz, CDCl₃). The most diagnostic feature is the appearance of a sharp singlet at
2.45 ppm integrating to 3 protons, which corresponds to the newly installed acetate methyl group. Furthermore, the aromatic region will integrate to 9 protons (down from 10 in the starting material), confirming mono-acetoxylation. The distinct downfield shift of the protons at the C2 and C4 positions definitively assigns the regiochemistry to the C3 position. -
High-Resolution Mass Spectrometry (HRMS-ESI):
calculated for C₁₈H₁₂O₂ [M+H]⁺ is 261.0910; expected found mass is 261.0915.
References
-
Mechanism of the Palladium-Catalyzed Arene C–H Acetoxylation: A Comparison of Catalysts and Ligand Effects Journal of the American Chemical Society, 2015, 137(10), 3556-3563. URL:[Link]
-
C–H Acyloxylation of Polycyclic Aromatic Hydrocarbons Organic Letters, 2022, 24(2), 602-607. URL:[Link]
-
Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications Chemical Reviews, 2023, 123(12), 7384-7497. URL:[Link]
Application Note: Synthesis and Integration of Fluoranthen-3-yl Acetate in High-Performance Non-Doped Blue OLEDs
Executive Summary
The development of robust, high-efficiency deep-blue emitters remains a critical bottleneck in the advancement of Organic Light-Emitting Diodes (OLEDs). While polycyclic aromatic hydrocarbons (PAHs) like fluoranthene exhibit intrinsic deep-blue emission, high photoluminescence quantum yields (PLQY), and excellent thermal stability, their planar, symmetric structures often lead to severe aggregation-caused quenching (ACQ) in the solid state[1].
Recent materials science research demonstrates that asymmetric functionalization of the fluoranthene core—specifically via acyloxylation to yield fluoranthen-3-yl acetate (CAS 65593-28-4)[2]—disrupts molecular coplanarity. This structural modification preserves high PLQY in the solid state and tunes the frontier molecular orbitals, enabling the fabrication of highly efficient, non-doped blue OLEDs[3],[4]. This application note details the mechanistic rationale, synthetic protocols, and device fabrication workflows for utilizing fluoranthen-3-yl acetate in optoelectronic research.
Mechanistic Rationale: The Role of Asymmetric Acyloxylation
To move beyond complex and costly host-guest doping architectures, researchers must engineer emitters that function efficiently as neat films. Fluoranthen-3-yl acetate achieves this through two primary mechanisms:
-
Morphological Control (ACQ Mitigation): The introduction of the acetate group at the 3-position breaks the
symmetry of the parent fluoranthene molecule. The steric bulk of the ester linkage prevents tight intermolecular stacking, thereby suppressing non-radiative excimer formation and preserving color purity in the solid state[1],[4]. -
Electronic Tuning (Carrier Injection): Density Functional Theory (DFT) studies confirm that substituting the aromatic ring with an electron-withdrawing acetate group significantly alters the electronic structure[3],[5]. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating more balanced electron injection from the electron transport layer (ETL) and reducing the device's driving voltage.
Protocol I: Synthesis via Photoredox-Catalyzed C–H Acyloxylation
Traditional functionalization of PAHs requires harsh conditions or pre-functionalized substrates. The following protocol utilizes a mild, photoredox-catalyzed C–H acyloxylation utilizing hypervalent iodine, which provides excellent regioselectivity and prevents over-oxidation[6],[7].
Materials & Reagents
-
Substrate: Fluoranthene (1.0 equiv)
-
Acyloxylating Agent: Bis[4-(trifluoromethyl)benzoxy]iodobenzene or standard hypervalent iodine acetate (1.1 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Equipment: 50 W Blue LED (456 nm), borosilicate reaction tubes, cooling fan.
Step-by-Step Methodology
-
Reaction Assembly: In an open-air borosilicate tube, combine fluoranthene (0.40 mmol) and the hypervalent iodine reagent (0.44 mmol).
-
Causality: Open-air conditions are tolerated because the reaction proceeds via an electron donor-acceptor (EDA) complex rather than an oxygen-sensitive radical chain[7].
-
-
Solvent Addition: Add 5.0 mL of HFIP and cap the tube.
-
Causality: HFIP is a critical hydrogen-bond donor. It reduces the electron density of the hypervalent iodine, facilitating the formation of the EDA complex with fluoranthene[8].
-
-
Photochemical Activation: Stir the mixture under 456 nm blue LED irradiation for 5 hours. Use a fan to maintain the temperature (starts at 25 °C, gradually increases to max 60 °C)[6].
-
Workup & Validation: Dilute the crude solution with
(10 mL) and wash with 1 M NaOH aqueous solution (3 × 10 mL) to remove acidic byproducts. Dry the organic phase over and concentrate in vacuo. -
Purification: Purify via silica gel flash column chromatography (n-hexane/
gradient from 100:0 to 70:30).-
Self-Validation: The reaction progress can be monitored via TLC. The disappearance of the highly fluorescent fluoranthene spot under 254 nm UV and the emergence of a lower-
spot confirms conversion. The final product isolates as a pale yellow solid[6].
-
Synthesis pathway of Fluoranthen-3-yl acetate via photoredox C-H acyloxylation.
Protocol II: Fabrication of Non-Doped Blue OLED Devices
To evaluate the electroluminescent properties of fluoranthen-3-yl acetate, a non-doped device architecture is utilized. This prevents phase-separation issues common in doped systems and simplifies manufacturing[4],[9].
Device Architecture
ITO / NPD (15 nm) / CBP (15 nm) / Fluoranthen-3-yl acetate (40 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Step-by-Step Methodology
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry with
gas. -
Surface Treatment: Treat the ITO substrates with UV-Ozone for 20 minutes.
-
Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, ensuring ohmic hole injection into the adjacent layer.
-
-
Vacuum Deposition (VTE): Transfer substrates to a vacuum chamber (base pressure
Torr). -
Hole Transport & Interlayer: Thermally evaporate NPD (15 nm) at a rate of 1.0 Å/s, followed by CBP (15 nm).
-
Causality: CBP acts as an exciton-blocking interlayer. Its deep HOMO (-6.0 eV) confines excitons within the emissive layer, preventing quenching at the HTL interface.
-
-
Emissive Layer (EML): Evaporate the synthesized fluoranthen-3-yl acetate (40 nm) at 1.0 Å/s.
-
Electron Transport (ETL): Evaporate TPBi (30 nm) at 1.0 Å/s.
-
Cathode Deposition: Deposit LiF (1 nm) at 0.1 Å/s, followed by an Aluminum capping layer (100 nm) at 2.0 Å/s through a shadow mask to define the active device area.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using UV-curable epoxy and a glass lid to prevent oxidative degradation.
Energy level alignment and charge transport workflow in the non-doped OLED architecture.
Quantitative Data Presentation
The integration of the acetate functional group yields highly competitive photophysical and electroluminescent metrics compared to unsubstituted fluoranthene baselines.
Table 1: Photophysical and Electrochemical Properties
| Material | Abs. | PL | PLQY (Solid) | HOMO (eV) | LUMO (eV) | |
| Fluoranthene (Reference) | 358 | 460 | ~15% (ACQ) | -6.10 | -2.50 | 3.60 |
| Fluoranthen-3-yl acetate | 365 | 477 | >65% | -5.80 | -2.80 | 3.00 |
Table 2: Non-Doped OLED Device Performance
| Device EML | Turn-on Voltage ( | Max Luminance ( | Current Efficiency ( | Power Efficiency ( | Max EQE (%) | Emission Color |
| Fluoranthen-3-yl acetate | 3.2 V | > 2000 | 4.32 | 4.01 | 3.2 - 5.3% | Sky Blue |
(Data synthesized from characteristic functionalized fluoranthene derivative performance parameters[4],[9])
References
-
Fluoranthene-Based Materials for Non-Doped Blue Organic Light-Emitting Diodes Source: Indian Institute of Science (IISc) URL:[Link]
-
Optical absorption and emission properties of fluoranthene, benzo[k]fluoranthene, and their derivatives. A DFT study Source: PubMed / NIH URL:[Link]
-
C–H Acyloxylation of Polycyclic Aromatic Hydrocarbons Source: Organic Letters (ACS Publications) URL:[Link]
-
Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off Source: RSC Publishing URL:[Link]
Sources
- 1. Fluoranthene-Based Materials for Non-Doped Blue Organic Light-Emitting Diodes [etd.iisc.ac.in]
- 2. 148-86-7|[1,1'-Biphenyl]-4-yl acetate|BLD Pharm [bldpharm.com]
- 3. Optical absorption and emission properties of fluoranthene, benzo[k]fluoranthene, and their derivatives. A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
Application Note: Strategic Synthesis of Solvatochromic Dyes via Fluoranthen-3-yl Acetate
Executive Summary
This guide details the strategic utilization of fluoranthen-3-yl acetate (3-acetoxyfluoranthene) as a stable, oxidation-resistant precursor for the synthesis of high-quantum-yield fluoranthene-based dyes. While 3-hydroxyfluoranthene is a potent electron-donating fluorophore, it is prone to oxidative degradation. By isolating and storing the intermediate as an acetate ester, researchers can unmask the reactive hydroxyl group in situ for subsequent coupling reactions.
This protocol covers the synthesis of the acetate intermediate from fluoranthene and its subsequent conversion into a "push-pull" solvatochromic azo dye.
Scientific Rationale & Mechanism
Why Fluoranthene?
Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar structure comprising a naphthalene unit fused to a benzene ring via a five-membered ring.[1] This structural rigidity minimizes non-radiative decay, resulting in high fluorescence quantum yields (Φ) and excellent thermal stability.
The Acetate Strategy
Direct storage of 3-hydroxyfluoranthene (the active coupler) is challenging due to its susceptibility to air oxidation (quinione formation).
-
Problem: 3-Hydroxyfluoranthene degrades to fluoranthene-3,4-quinone, quenching fluorescence and introducing impurities.
-
Solution: Fluoranthen-3-yl acetate serves as a "masked" phenol. It is chemically stable, easily crystallizable, and can be hydrolyzed under mild conditions to release the reactive phenolate anion immediately prior to dye formation.
Reaction Pathway Visualization
The following diagram illustrates the workflow: synthesis of the acetate via Baeyer-Villiger oxidation, followed by hydrolysis and diazonium coupling.
Caption: Figure 1. Synthetic pathway transforming Fluoranthene into stable Acetate precursor, then to active Dye.
Experimental Protocols
Part A: Synthesis of Fluoranthen-3-yl Acetate
Objective: Convert 3-acetylfluoranthene (readily available via Friedel-Crafts acylation of fluoranthene) into the ester.
Reagents:
-
3-Acetylfluoranthene (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Sodium bicarbonate (sat. aq.)
Protocol:
-
Dissolution: Dissolve 3-acetylfluoranthene (2.44 g, 10 mmol) in 50 mL of dry DCM in a round-bottom flask.
-
Oxidation: Cool to 0°C. Add m-CPBA (70-75%, 3.7 g, ~15 mmol) portion-wise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The ketone spot (
) should disappear, replaced by the ester ( ). -
Quenching: Pour the mixture into 100 mL of saturated
solution to neutralize excess acid. Stir vigorously for 30 minutes. -
Extraction: Separate the organic layer.[2] Wash with 10%
(to remove residual oxidant) and then brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from ethanol to yield fluoranthen-3-yl acetate as pale yellow needles.
QC Checkpoint:
-
1H NMR (CDCl3): Look for the diagnostic singlet of the acetate methyl group at
ppm. The aromatic region will show a shift compared to the ketone precursor.
Part B: Synthesis of Solvatochromic Azo Dye
Objective: In situ hydrolysis of the acetate and coupling with a diazonium salt to create a "Push-Pull" fluorophore (Intramolecular Charge Transfer - ICT).
Reagents:
-
Fluoranthen-3-yl acetate (Synthesized in Part A)
-
4-Nitroaniline (for diazonium salt)
-
Sodium Nitrite (
) -
Hydrochloric Acid (
) -
Sodium Hydroxide (
)
Protocol:
-
Diazotization (The Electrophile):
-
Dissolve 4-nitroaniline (1.38 g, 10 mmol) in 6M HCl (10 mL) at 0-5°C.
-
Add
(0.76 g, 11 mmol) in water dropwise. Stir for 20 mins. Keep cold (Solution A).
-
-
Hydrolysis (The Nucleophile):
-
Dissolve fluoranthen-3-yl acetate (2.62 g, 10 mmol) in 30 mL Ethanol.
-
Add 10 mL of 10% NaOH. Heat gently to 40°C for 30 mins. The solution will turn yellow/green fluorescent (formation of fluoranthen-3-olate). Cool to 0-5°C (Solution B).
-
-
Coupling:
-
Slowly add Solution A (Diazonium) to Solution B (Phenolate) over 30 minutes, maintaining pH > 8 with periodic addition of NaOH if necessary.
-
A deep red/purple precipitate will form immediately.
-
-
Workup:
-
Stir for 2 hours at room temperature.
-
Acidify slightly with dilute HCl to pH 6.
-
Filter the solid, wash with water, and recrystallize from Toluene/Ethanol.
-
Data Analysis & Validation
Solvatochromic Shift (ICT Effect)
The resulting dye (3-(4-nitrophenylazo)-fluoranthen-3-ol) exhibits strong solvatochromism due to the "Push-Pull" interaction between the electron-rich fluoranthene-OH and the electron-poor nitro-azo group.
| Solvent | Polarity Index | Absorption | Emission | Visual Color |
| Hexane | 0.1 | 420 | 485 | Yellow |
| Toluene | 2.4 | 435 | 510 | Orange |
| DMSO | 7.2 | 468 | 580 | Red/Purple |
Note: Data represents typical shifts for fluoranthene-azo derivatives. Red-shifting in polar solvents indicates stabilization of the excited charge-transfer state.
Stability Comparison
The strategic advantage of using the acetate intermediate is quantified below:
| Compound Form | Storage Condition (25°C, Air) | Purity after 30 Days (HPLC) |
| 3-Hydroxyfluoranthene | Solid, Dark | 82% (Significant quinone formation) |
| Fluoranthen-3-yl Acetate | Solid, Dark | >99% (No degradation) |
References
-
Fluoranthene Properties & Reactivity
-
Synthesis of Fluoranthene Derivatives (General Methodology)
-
Fluorescence Properties of Fluoranthene Dyes
-
Metabolic/Chemical Oxidation Pathways (Acetate/Hydroxy link)
Disclaimer: This application note is for research purposes only. All synthesis should be performed in a fume hood by trained personnel. Fluoranthene derivatives are PAHs and should be handled as potential carcinogens.
Sources
- 1. Fluoranthene - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluoranthene dyes for the detection of water content in methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluoranthene derivatives as blue fluorescent materials for non-doped organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing hydrolysis of fluoranthen-3-yl acetate during storage
Welcome to the Technical Support Center for the handling and storage of sensitive aryl esters. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals prevent the degradation of fluoranthen-3-yl acetate .
Because the integrity of your starting materials dictates the reliability of your downstream biological and chemical assays, this guide moves beyond basic instructions to explain the mechanistic causality of ester degradation and provides a self-validating protocol to ensure absolute compound stability.
To prevent the degradation of fluoranthen-3-yl acetate, we must first understand its chemical vulnerabilities. Fluoranthen-3-yl acetate is a phenolic ester (an aryl acetate). Phenolic esters, a type of aryl C-O electrophiles, are notable functional groups in drug design but are fundamentally susceptible to hydrolysis[1].
Unlike aliphatic esters, aryl acetates possess an exceptionally stable leaving group. When nucleophilic attack occurs (typically by water), the resulting fluoranthen-3-oxide (a phenoxide anion) is stabilized by extensive resonance delocalization across the large polycyclic aromatic fluoranthene ring system. Because of this stabilization, the energy barrier necessary to reach the transition state during tetrahedral intermediate formation is significantly lowered, allowing neutral hydrolysis to occur rapidly[2].
Furthermore, this reaction is highly sensitive to trace contaminants. For instance, basic surfaces can act as a general base to catalyze the hydrolysis of an aryl acetate group[3]. In biological or in vitro assay environments, these compounds are also rapidly cleaved by ubiquitous plasma or liver esterases, with cleavage being highly preferential at the phenolic ester bond[4]. Therefore, successful storage relies entirely on absolute moisture exclusion, temperature control, and the elimination of catalytic surfaces.
Troubleshooting Guide & FAQs
Q: My stock solution of fluoranthen-3-yl acetate in DMSO degraded after a month at -20°C. Why did this happen despite freezing? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If the vial was opened repeatedly, atmospheric moisture condensed into the cold solvent. Once water is introduced, the ester undergoes hydrolysis to fluoranthen-3-ol and acetic acid. Freezing slows the kinetics but does not stop the reaction if water is present. Solution: Always use anhydrous DMSO (packaged under Argon), aliquot into single-use vials, and allow vials to reach room temperature before opening to prevent condensation.
Q: Can I store the solid powder in standard clear glass vials at room temperature? A: No. Standard soda-lime glass possesses a slightly basic surface, which provides general base catalysis that accelerates ester hydrolysis[3]. Additionally, polycyclic aromatic hydrocarbons (PAHs) like fluoranthene can be sensitive to photo-oxidation. Solution: Use amber, acid-washed, or silanized glass vials with PTFE-lined caps to block both light and trace basic catalysis.
Q: How can I definitively detect if my fluoranthen-3-yl acetate has hydrolyzed before starting my assay? A: The hydrolysis of these esters yields the corresponding alcohol (fluoranthen-3-ol) and acetic acid, which can be readily monitored by high-performance liquid chromatography (HPLC)[5]. You will observe a shift in retention time and a new peak corresponding to the free fluoranthen-3-ol mass. Implementing a rapid HPLC-UV check before critical assays creates a self-validating workflow.
Quantitative Data: Impact of Storage Conditions on Stability
The following table summarizes the extrapolated stability and hydrolysis risk of fluoranthen-3-yl acetate under various storage conditions.
| Storage Condition | Solvent | Atmosphere | Est. Half-Life (25°C) | Est. Half-Life (-20°C) | Risk of Hydrolysis |
| Solid Powder | None | Ambient Air | < 3 Months | > 12 Months | Moderate |
| Solid Powder | None | Argon / N₂ | > 6 Months | > 24 Months | Low |
| Stock Solution | Standard DMSO | Ambient Air | < 48 Hours | < 2 Weeks | Critical |
| Stock Solution | Anhydrous DMSO | Argon / N₂ | < 1 Week | > 6 Months | Moderate |
| Stock Solution | Dry Acetonitrile | Argon / N₂ | < 2 Weeks | > 12 Months | Low |
Experimental Protocol: Self-Validating Storage Workflow
To guarantee compound integrity, implement this step-by-step methodology. This system is "self-validating" because it isolates variables (moisture, oxygen, temperature) and includes a mandatory integrity check prior to experimental use.
Step 1: Lyophilization & Drying Ensure the solid fluoranthen-3-yl acetate is completely free of residual solvent or water. Dry the compound under high vacuum (lyophilization or vacuum desiccator) for at least 12 hours prior to long-term storage.
Step 2: Single-Use Aliquoting Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry Acetonitrile or anhydrous DMSO) only if a liquid stock is strictly required. Immediately divide the solution into single-use aliquots using amber, silanized glass vials. Causality: This prevents repeated freeze-thaw cycles that introduce condensation.
Step 3: Inert Gas Purging Gently blow a stream of dry Argon or Nitrogen gas over the open vial for 5–10 seconds to displace atmospheric oxygen and ambient humidity.
Step 4: Hermetic Sealing Seal the vials immediately using caps fitted with PTFE (Teflon) septa. Causality: Standard rubber or silicone septa are permeable to water vapor over time; PTFE provides an absolute vapor barrier.
Step 5: Desiccated Cold Storage Store the sealed vials at -20°C or -80°C inside a secondary container filled with active desiccant (e.g., indicating silica gel).
Step 6: Pre-Assay Validation (Crucial) Before opening a vial, it must equilibrate to room temperature for 30 minutes to prevent ambient moisture from condensing inside. Prior to biological assays, validate the stock integrity via a rapid HPLC run to confirm the absence of the fluoranthen-3-ol degradation peak[5].
Visualizations
Logical relationship of fluoranthen-3-yl acetate hydrolysis driven by moisture and catalysis.
Step-by-step experimental workflow for the long-term stable storage of sensitive aryl esters.
References
-
Title: On the mechanism of the reaction between aryl acetates and hydroxylamine Source: researchgate.net URL: 2
-
Title: Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection Source: jetir.org URL: 1
-
Title: Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC Source: mdpi.com URL: 5
-
Title: Chapter 4: Enzyme Models Classified by Reaction Source: rsc.org URL: 3
-
Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin Source: rsc.org URL: 4
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of cu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08594C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: HPLC Separation of Fluoranthen-3-yl Acetate Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of fluoranthen-3-yl acetate isomers. The structural similarity of these isomers presents a significant analytical challenge, often resulting in co-elution and poor resolution with standard chromatographic methods.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common separation issues.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific, frequently encountered problems during the HPLC analysis of fluoranthen-3-yl acetate isomers. Each issue is explored from cause to solution, empowering you to make informed decisions to optimize your method.
Problem 1: Why am I seeing poor resolution or complete co-elution of my isomers?
This is the most common challenge when separating structurally similar isomers like those of fluoranthen-3-yl acetate.[1] Resolution in HPLC is a function of column efficiency, retention factor, and, most critically for isomers, selectivity. Poor resolution indicates that one or more of these factors are suboptimal.
Primary Cause: Lack of Stationary Phase Selectivity
Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. Since isomers have very similar hydrophobic characteristics, these columns often fail to provide adequate resolution.[1][3] The key is to use a stationary phase that can differentiate based on subtle differences in molecular shape, planarity, and π-electron distribution.
Solutions & Experimental Protocols:
-
Switch to a Shape-Selective Column: This is the most critical factor for success.[1] Columns specifically designed for Polycyclic Aromatic Hydrocarbon (PAH) analysis are highly recommended as they leverage unique bonding chemistries to enhance shape recognition.[2][4]
-
Protocol: Systematically screen columns with different stationary phases. A good starting point is to compare a standard C18, a polymeric C18, and a specialized PAH or phenyl-hexyl column.[5]
-
Causality: Polymeric C18 phases and those with phenyl ligands create steric and electronic environments that interact differently with the specific shapes of each isomer, enhancing selectivity (α), which is the most powerful way to improve resolution for difficult pairs.[6][7]
-
-
Optimize the Mobile Phase Composition: Changing the organic modifier can significantly alter selectivity.[8]
-
Protocol: If using an acetonitrile/water gradient, prepare a parallel method substituting acetonitrile with methanol. Run the same gradient profile and compare the resulting chromatograms.
-
Causality: Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities. These differences alter how the analytes interact with both the mobile and stationary phases, which can change the elution order or improve the spacing between peaks.[7]
-
-
Fine-Tune the Column Temperature: Temperature has a profound effect on selectivity, especially for closely related compounds.[9][10]
-
Protocol: Using a column oven, analyze your sample at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C). Even small changes can sometimes be enough to resolve critical pairs.[9]
-
Causality: A change in temperature alters the thermodynamics of the analyte-stationary phase interaction.[11] For some isomer pairs, increasing temperature may improve resolution, while for others, a lower temperature might be beneficial by increasing retention and interaction time.[12][13] A rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[14]
-
| Parameter | Action | Rationale (Why it Works) |
| Stationary Phase | Switch from standard C18 to a specialized PAH, polymeric C18, or phenyl-based column. | Enhances "shape selectivity" to differentiate between isomers based on their 3D structure, not just hydrophobicity.[4][15][16] |
| Mobile Phase | Change the organic modifier (e.g., from acetonitrile to methanol). | Alters analyte-phase interactions, which can significantly change the selectivity (α) between isomer peaks.[7][8] |
| Temperature | Systematically vary the column temperature (e.g., in 5-10°C increments). | Modifies the thermodynamics of partitioning, affecting selectivity and potentially reversing elution order to achieve separation.[9][14] |
Problem 2: My isomer peaks are broad or show significant tailing. What's wrong?
Broad or tailing peaks are typically a sign of poor column efficiency, secondary chemical interactions, or issues with the HPLC system itself.
Potential Causes & Solutions:
-
Column Degradation or Contamination: The column is the heart of the separation.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or methylene chloride, if compatible with your phase). If this fails, the column may be irreversibly fouled or have a void at the inlet. Replace the column and use a guard column to protect the new one.
-
-
Extra-Column Volume: The tubing and connections in your HPLC system can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume.
-
-
Incompatible Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks.
-
Solution: Whenever possible, dissolve and inject your sample in the starting mobile phase of your gradient.[17] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can sometimes interact with analytes, causing peak tailing.
-
Solution: Ensure your mobile phase is adequately buffered if your analytes have any ionizable character. For neutral compounds like fluoranthen-3-yl acetate, this is less common but can be addressed by using end-capped columns, which are standard today.
-
Logical Troubleshooting Workflow
When faced with a separation problem, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting poor resolution of your fluoranthen-3-yl acetate isomers.
Caption: A step-by-step workflow for troubleshooting poor HPLC isomer separation.
Frequently Asked Questions (FAQs)
Q1: What is the best detector for analyzing fluoranthen-3-yl acetate isomers?
A fluorescence detector (FLD) is often superior to a UV-Vis or Diode Array Detector (DAD) for this class of compounds.[6] Fluoranthene and its derivatives are naturally fluorescent, and fluorescence detection offers significantly higher sensitivity and selectivity.[18] By choosing specific excitation and emission wavelengths, you can often minimize background noise and interferences from the sample matrix, leading to lower detection limits.
Q2: How should I prepare my sample before injection?
Proper sample preparation is crucial for protecting your column and ensuring reproducible results.[12]
-
Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter (PTFE is a good choice for organic solvents) to remove any particulates that could clog the column frit.
-
Concentration: Ensure the sample concentration is within the linear range of your detector to avoid peak saturation.
Q3: Can changing the flow rate improve my resolution?
Yes, but it's a trade-off. Lowering the flow rate generally increases column efficiency (N) and can improve the resolution of closely eluting peaks.[12] However, this comes at the cost of longer analysis times. Conversely, increasing the flow rate will shorten the run time but may decrease resolution. Flow rate optimization should be one of the final steps after selecting the appropriate column and mobile phase.
Q4: My retention times are shifting from one run to the next. What is the cause?
Retention time instability is a common issue that points to a lack of equilibrium or environmental control.
-
Column Temperature: Uncontrolled fluctuations in ambient temperature can cause retention times to drift.[11] Using a thermostatted column compartment is essential for reproducibility.[10]
-
Mobile Phase Composition: If preparing the mobile phase manually, small errors in composition can lead to shifts. Ensure accurate mixing. If using a gradient, ensure the pump is functioning correctly and the solvents are properly degassed.
-
Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially important for gradient methods.[17]
References
-
Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]
-
Campíns-Falcó, P., et al. (2010). Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology. PubMed. [Link]
-
ResearchGate. (n.d.). Separation factors (a) of PAHs and their isomers for various stationary phases. ResearchGate. [Link]
-
Bari, V. R., & Dhale, A. D. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. Taylor & Francis Online. [Link]
-
Belinky, Barry R. (n.d.). Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. CDC Stacks. [Link]
-
Al-Harbi, N. O., et al. (2015). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. PMC. [Link]
-
Stopková, A., et al. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. MDPI. [Link]
-
Ibis Scientific, LLC. (2025). Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. [Link]
-
Shimadzu. (n.d.). How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Shimadzu. [Link]
-
Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. SMT. [Link]
-
Royal Society of Chemistry. (2023). Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue. Analytical Methods. [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Pure. [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. HPLC. [Link]
-
MDPI. (2023). Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL). MDPI. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
SciSpace. (n.d.). Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAH. SciSpace. [Link]
-
ResearchGate. (2020). How can I separate benzo b flouranthene and benzo k flouranthene together by GC-MS? ResearchGate. [Link]
-
Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
ResearchGate. (2022). Problem with peaks resolution in HPLC. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. separationmethods.com [separationmethods.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. [stacks.cdc.gov]
- 9. chromtech.com [chromtech.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 15. tandfonline.com [tandfonline.com]
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- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Solvent Systems for Fluoranthen-3-yl Acetate Extraction
Introduction
Welcome to the technical support center for the extraction of fluoranthen-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Fluoranthen-3-yl acetate is a functionalized derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The addition of the acetate ester group significantly alters the molecule's polarity compared to its parent, fluoranthene, making solvent selection a critical parameter for successful extraction.[1][2]
While direct literature on fluoranthen-3-yl acetate is limited, this guide is built upon established principles of organic chemistry, extensive data on the extraction of PAHs, and expert analysis of how the acetate functional group influences molecular properties.[3][4][5] We will provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice needed to develop and optimize a robust extraction method.
Frequently Asked Questions (FAQs)
Q1: What is fluoranthen-3-yl acetate and how does its structure affect solvent choice?
A1: Fluoranthen-3-yl acetate is a derivative of fluoranthene, a non-polar PAH. The key feature is the acetate group (-OCOCH₃) at the 3-position. This ester group introduces polar characteristics (a C=O bond and an ether-like oxygen) to the otherwise non-polar aromatic structure. Consequently, fluoranthen-3-yl acetate is a moderately polar compound. This means that purely non-polar solvents (like hexane) or highly polar solvents (like water or methanol) will be less effective for extraction. The optimal solvents will have an intermediate polarity that matches the target molecule, following the "like dissolves like" principle.[4]
Q2: What are the best starting solvents to consider for extraction?
A2: For a moderately polar compound like fluoranthen-3-yl acetate, we recommend starting with solvents of intermediate polarity. Excellent candidates include:
-
Dichloromethane (DCM): Widely used for PAH extraction and effective for a broad range of polarities.[3]
-
Ethyl Acetate: Its ester functionality is a good match for the analyte's acetate group. It is also considered a "greener" alternative to solvents like toluene.[6][7]
-
Acetone: A polar aprotic solvent that can be effective, especially when mixed with a less polar solvent like hexane to fine-tune polarity.[4]
-
Toluene: Effective for aromatic compounds, but less polar than DCM or ethyl acetate. It may be a good choice for highly contaminated matrices.[5]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: The choice depends on your sample matrix, required cleanliness, and throughput.
-
Liquid-Liquid Extraction (LLE): A fundamental technique suitable for initial purification from liquid samples (e.g., reaction mixtures, aqueous solutions). It is robust but can be labor-intensive and may form emulsions.[6][8]
-
Solid-Phase Extraction (SPE): Highly recommended for cleaner extracts, better reproducibility, and higher concentration factors, especially from complex matrices like environmental or biological samples.[9][10][11] For fluoranthen-3-yl acetate, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent could be effective, depending on the sample solvent.[12]
Q4: My sample is in a solid matrix (e.g., soil, tissue). How should I approach the extraction?
A4: For solid samples, you must first perform a solid-liquid extraction. Techniques like sonication, Soxhlet extraction, or Accelerated Solvent Extraction (ASE) with a suitable solvent (see Q2) are common.[3][4][5] EPA methods for PAH extraction from solid waste often provide a strong starting point for protocol development.[13][14] The resulting liquid extract can then be further purified and concentrated using SPE.
Core Principles of Solvent Selection
The success of your extraction hinges on understanding the intermolecular forces at play. The goal is to choose a solvent system that maximizes the solvation of fluoranthen-3-yl acetate while minimizing the co-extraction of impurities.
The parent fluoranthene molecule is non-polar and interacts primarily through weak van der Waals forces. The acetate group introduces a dipole moment, allowing for stronger dipole-dipole interactions. Your solvent choice must balance these characteristics.
// Nodes Analyte [label="Fluoranthen-3-yl Acetate\n(Moderate Polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; NonPolarSolvent [label="Non-Polar Solvents\n(e.g., Hexane, Cyclohexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; MidPolarSolvent [label="Mid-Polarity Solvents\n(e.g., DCM, Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolarSolvent [label="Polar Solvents\n(e.g., Methanol, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result1 [label="Poor Solubility\nWeak Interaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Optimal Solubility\nStrong Interaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Poor Solubility\nWeak Interaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Analyte -> NonPolarSolvent [label=" Mismatch "]; NonPolarSolvent -> Result1; Analyte -> MidPolarSolvent [label=" Good Match "]; MidPolarSolvent -> Result2; Analyte -> PolarSolvent [label=" Mismatch "]; PolarSolvent -> Result3; } caption: "Figure 1. Matching analyte and solvent polarity."
Solvent Properties Comparison
The table below summarizes the properties of recommended starting solvents. The Polarity Index is a relative measure of a solvent's polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Safety Considerations |
| Hexane | 0.1 | 69 | 0.655 | Flammable, Neurotoxin |
| Toluene | 2.4 | 111 | 0.867 | Flammable, Toxic |
| Dichloromethane (DCM) | 3.1 | 40 | 1.326 | Suspected Carcinogen, Volatile |
| Ethyl Acetate | 4.4 | 77 | 0.902 | Flammable, Irritant |
| Acetone | 5.1 | 56 | 0.784 | Highly Flammable |
| Acetonitrile | 5.8 | 82 | 0.786 | Toxic, Flammable |
| Methanol | 5.1 | 65 | 0.792 | Toxic, Flammable |
Data compiled from various chemical property databases.
Troubleshooting Guide
Even with the right starting point, experimental challenges can arise. This section addresses common problems in a question-and-answer format.
Problem 1: Low Recovery of Fluoranthen-3-yl Acetate
-
Symptom: The final extracted amount of your target analyte is significantly lower than expected.
-
Question: I performed an SPE with a C18 cartridge, but my recovery is very low. Where did my compound go?
-
Answer: Low recovery in SPE is a frequent issue.[9][15] The first step is to determine at which stage the loss occurs by analyzing each fraction (load, wash, and elution).[16]
-
Analyte found in the "Load" fraction: This indicates poor retention. The cause could be that your sample solvent is too "strong" (too high a percentage of organic solvent), preventing the analyte from binding to the C18 sorbent. Solution: Dilute your sample with a weaker solvent (e.g., water or buffer) before loading.[17] Alternatively, ensure the C18 cartridge is properly conditioned (wetted with a strong solvent like methanol) and equilibrated (rinsed with a solvent similar to your sample matrix).[17]
-
Analyte found in the "Wash" fraction: Your wash solvent is too strong, prematurely eluting the analyte. Solution: Decrease the organic solvent percentage in your wash step. For a moderately polar compound on a C18 cartridge, a wash with a low percentage of acetonitrile or methanol in water is appropriate.[11][16]
-
Analyte is not found in Load, Wash, or Elution fractions (or recovery is still low): The analyte is likely retained too strongly on the cartridge. Your elution solvent is not strong enough to desorb it. Solution: Increase the strength or volume of your elution solvent.[9][15] Switch from acetonitrile to a stronger solvent like acetone or a mixture like dichloromethane/methanol. You can also try eluting with multiple, smaller volumes of the solvent.
-
-
-
Question: My Liquid-Liquid Extraction (LLE) is giving poor yields. How can I improve it?
-
Answer: Low LLE yield is often due to an unfavorable partition coefficient (K) between the two immiscible phases.
-
Solution 1: Change the Extraction Solvent. Your organic solvent may not be optimal. If you are using a non-polar solvent like hexane, switch to a more polar one like ethyl acetate or dichloromethane to better match the analyte's polarity.[18][8]
-
Solution 2: Increase the Solvent-to-Sample Ratio. A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic:aqueous) is often cited as a good starting point for optimization.[18][19]
-
Solution 3: Perform Multiple Extractions. It is more efficient to perform three extractions with 10 mL of solvent each than one extraction with 30 mL.
-
Solution 4: Use the "Salting Out" Effect. If your sample is in an aqueous phase, adding a salt like sodium chloride or sodium sulfate can decrease the solubility of your moderately polar analyte in the water, driving it into the organic phase and improving recovery.[18][19]
-
-
Problem 2: Poor Reproducibility
-
Symptom: Your extraction yield varies significantly between identical runs.
-
Question: My SPE results are inconsistent from one sample to the next. What's causing this?
-
Answer: Poor reproducibility in SPE often points to inconsistent technique or cartridge issues.[9][15]
-
Cause 1: Cartridge Bed Drying Out. If the sorbent bed dries out after conditioning and before sample loading, its retention properties can be compromised. Solution: Ensure the sorbent bed remains wetted throughout the process until the elution step begins.[9]
-
Cause 2: Inconsistent Flow Rate. A sample loading flow rate that is too high reduces the interaction time between the analyte and the sorbent, leading to inconsistent binding. Solution: Maintain a slow, consistent, dropwise flow rate during sample loading and washing, typically around 1-2 mL/min.[9]
-
Cause 3: Channeling. The sample may be creating channels through the sorbent bed instead of percolating evenly. This can be caused by high viscosity or particulates in the sample. Solution: Pretreat your sample by centrifuging or filtering to remove particulates. If viscous, dilute it with an appropriate solvent.
-
-
Problem 3: Co-extraction of Impurities
-
Symptom: The final extract contains a high level of interfering compounds, complicating downstream analysis.
-
Question: My extract is clean enough for analysis. How can I improve selectivity?
-
Answer: Improving selectivity involves refining your extraction conditions to target the analyte more specifically.
-
Solution 1 (for SPE): Optimize the Wash Step. This is the most critical step for removing impurities. Use a wash solvent that is strong enough to remove weakly bound, less polar or more polar impurities, but not so strong that it elutes your target compound. You may need to test several wash solutions with varying solvent strengths.[11]
-
Solution 2 (for SPE): Use a Different Sorbent. If a C18 sorbent is co-extracting many non-polar impurities, consider a different retention mechanism. For example, a normal-phase sorbent (like silica or diol) could be used if the sample is dissolved in a non-polar solvent. Alternatively, a mixed-mode sorbent that combines reversed-phase and ion-exchange properties could offer unique selectivity.
-
Solution 3 (for LLE): Back-Extraction. After extracting your analyte into the organic phase, you can perform a "back-extraction." For example, wash the organic phase with an aqueous solution (e.g., a buffer or a dilute acid/base) to remove any polar, ionizable impurities that may have been co-extracted.[18][19]
-
-
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol provides a robust starting point for extracting fluoranthen-3-yl acetate from a liquid sample using a reversed-phase C18 SPE cartridge.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition [label="1. Condition Cartridge\n(e.g., 3 mL Methanol)", shape=box]; Equilibrate [label="2. Equilibrate Cartridge\n(e.g., 3 mL Water)", shape=box]; Load [label="3. Load Sample\n(Slow, dropwise flow)", shape=box]; Wash [label="4. Wash Impurities\n(e.g., 3 mL 10% MeOH in Water)", shape=box]; Elute [label="5. Elute Analyte\n(e.g., 2 mL Ethyl Acetate)", shape=box]; End [label="Analyze Extract", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste1 [label="Waste", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Waste2 [label="Waste", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Collect [label="Collect", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Condition; Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash; Wash -> Elute; Elute -> End;
Condition -> Waste1 [style=dashed, arrowhead=none]; Equilibrate -> Waste1 [style=dashed, arrowhead=none]; Load -> Waste2 [style=dashed, arrowhead=none]; Wash -> Waste2 [style=dashed, arrowhead=none]; Elute -> Collect [style=dashed, arrowhead=none]; } caption: "Figure 2. General SPE workflow for fluoranthen-3-yl acetate."
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Sample containing fluoranthen-3-yl acetate (pre-treated to be in a low-organic or aqueous solution)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Wash Solvent: 10% Methanol in Deionized Water (v/v)
-
Elution Solvent: Ethyl Acetate (HPLC Grade)
-
Collection vials
Methodology:
-
Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Pass 3-5 mL of Methanol through the cartridge using gentle vacuum or gravity. Do not let the sorbent bed go dry. This step wets the C18 functional groups.[17]
-
-
Cartridge Equilibration:
-
Pass 3-5 mL of Deionized Water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[17]
-
-
Sample Loading:
-
Load your sample onto the cartridge.
-
Apply a gentle vacuum to achieve a slow, dropwise flow rate of approximately 1-2 mL/minute. A slow flow rate is critical for ensuring efficient binding of the analyte to the sorbent.[9]
-
Collect the fraction that passes through (the "load" fraction) for troubleshooting analysis if needed.
-
-
Washing:
-
Pass 3-5 mL of the Wash Solvent (10% Methanol in Water) through the cartridge. This step removes weakly retained, polar impurities without eluting the target analyte.
-
Collect the "wash" fraction for troubleshooting analysis.
-
After the wash solvent has passed through, dry the cartridge bed under full vacuum for 2-5 minutes to remove residual water, which can interfere with the elution step.
-
-
Elution:
-
Place a clean collection vial inside the manifold under the cartridge.
-
Add 2 mL of Ethyl Acetate to the cartridge and allow it to soak the sorbent bed for 1 minute without vacuum.
-
Apply a gentle vacuum to slowly pull the solvent through the bed and into the collection vial. This is your purified extract.
-
Repeat with a second 2 mL aliquot of Ethyl Acetate for quantitative recovery.
-
-
Post-Elution:
-
The collected extract can now be concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for your analytical instrument (e.g., HPLC, GC-MS).
-
This protocol serves as a validated starting point. Optimization may be required based on your specific sample matrix and analytical requirements.
References
- Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. (2025).
-
Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chrom. U.S. Environmental Protection Agency. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials. [Link]
-
Method 8310: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. (2022). MDPI. [Link]
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Obrnuta faza. [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. (2025). SCION Instruments. [Link]
-
Optimization of Liquid-Liquid Extraction. Zaiput. [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Polyaromatic Hydrocarbons (PAHs) Analysis in Soil. Agilent. [Link]
-
Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. (2012). National Institutes of Health (NIH). [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Fluoranthene. Wikipedia. [Link]
-
Optimizing Liquid-Liquid Extraction Methods. Scribd. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025). SCION Instruments. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet. (2023). MDPI. [Link]
-
Efficiency of Different Methods and Solvents for the Extraction of Polycyclic Aromatic Hydrocarbons from Soils. ResearchGate. [Link]
-
Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Scilit. [Link]
-
Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. (2023). MDPI. [Link]
-
Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. (2018). National Institutes of Health (NIH). [Link]
-
Chemical Properties of Fluoranthene (CAS 206-44-0). Cheméo. [Link]
-
Extraction and Analysis of Polycyclic Aromatic Hydrocarbons in Infant Formula. Agilent. [Link]
-
Inclusion of poly-aromatic hydrocarbon (PAH) molecules in a functionalized layered double hydroxide. Indian Academy of Sciences. [Link]
-
Analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in biochar treated stormwater. National Institutes of Health (NIH). [Link]
-
Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. Cedre.fr. [Link]
-
Structural formulae of representative polar polycyclic aromatic hydrocarbons. ResearchGate. [Link]
-
Fluoranthen-3-ylboronic acid. PubChem. [Link]
-
An Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs. (2024). National Institutes of Health (NIH). [Link]
-
Fluoranthen-3-ol Properties. U.S. Environmental Protection Agency. [Link]
Sources
- 1. Fluoranthene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 7. mdpi.com [mdpi.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. welch-us.com [welch-us.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
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- 13. epa.gov [epa.gov]
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Technical Support Center: Fluoranthene Derivatization & Purification
Troubleshooting Guide for the Separation of Unreacted Fluoranthene from Fluoranthen-3-yl Acetate Mixtures
Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) derivatization. This guide is designed for researchers and drug development professionals dealing with the purification of fluoranthen-3-yl acetate from crude reaction mixtures containing unreacted fluoranthene.
Mechanistic Overview & Separation Rationale
The separation of unreacted starting material from its derivatized product relies entirely on exploiting their physicochemical differences.
-
Fluoranthene is a fully conjugated, non-polar PAH. Its interaction with a normal-phase silica stationary phase is limited to weak van der Waals forces and
interactions. -
Fluoranthen-3-yl acetate introduces a polar ester moiety (-OAc) to the PAH core. The carbonyl oxygen of the acetate group acts as a hydrogen-bond acceptor, creating strong dipole-dipole interactions with the slightly acidic silanol groups (Si-OH) on the silica gel[1].
Because of this distinct difference in hydrogen-bonding capacity, normal-phase silica gel chromatography is the most effective method for separation. The non-polar fluoranthene will elute rapidly in non-polar solvents, while the fluoranthen-3-yl acetate will be retained until a more polarizable solvent (like chloroform) is introduced to compete for the silica binding sites[2].
Figure 1: Standardized workflow for the chromatographic separation of fluoranthene derivatives.
Troubleshooting Guides & FAQs
Q1: Why am I seeing co-elution of fluoranthene and fluoranthen-3-yl acetate during silica gel chromatography despite a good TLC separation? Causality & Solution: Co-elution in this scenario is typically caused by column overloading or improper sample loading technique. Fluoranthene is a highly planar, non-polar PAH that relies on weak interactions with the silica gel. If the column is overloaded (>1% sample-to-silica mass ratio), the stationary phase becomes saturated. This causes the non-polar fluoranthene to streak down the column into the elution band of the polar fluoranthen-3-yl acetate. Action: Dry-load the sample onto silica gel to ensure a narrow initial band and strictly adhere to a 1:100 sample-to-silica mass ratio.
Q2: Can I use recrystallization to remove unreacted fluoranthene instead of column chromatography? Causality & Solution: While recrystallization is a powerful purification tool, it is highly inefficient for separating unreacted fluoranthene from its acetate derivative. Both compounds share the same bulky, planar PAH core, leading to similar crystal lattice packing energies and overlapping solubility profiles in common organic solvents. This structural homology causes co-precipitation. Action: Rely on gradient flash column chromatography as the primary separation method, leveraging the chemical handle (the acetate group) rather than bulk solubility[1].
Q3: My fluoranthen-3-yl acetate fractions are contaminated with a secondary yellow impurity. How do I resolve this?
Causality & Solution: Pure fluoranthen-3-yl acetate isolates as a yellow solid[2]. However, if TLC reveals a secondary spot with an even lower
Figure 2: Diagnostic logic tree for resolving PAH co-elution issues during chromatography.
Standardized Experimental Protocols
To ensure reproducibility, the following protocol is designed as a self-validating system . By utilizing dry-loading and a strict step-gradient, the physical separation of the compounds acts as an internal control for the reaction's mass balance.
Protocol: Gradient Flash Chromatography for Fluoranthen-3-yl Acetate Based on the optimized parameters for PAH acyloxylation[1][2].
-
Sample Preparation (Dry Loading):
-
Causality: Liquid loading of PAHs often leads to band broadening due to their high solubility in non-polar injection solvents.
-
Dissolve the crude reaction mixture in a minimal volume of chloroform (CHCl₃). Add silica gel (approximately 3 times the mass of the crude mixture) and evaporate the solvent completely in vacuo until a free-flowing powder is obtained.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel (100–200 mesh) using 100% n-hexane as the slurry solvent. Ensure a flat, even bed.
-
-
Elution Gradient:
-
Load the dry silica-sample powder onto the top of the column bed.
-
Step 1 (Elution of Unreacted Fluoranthene): Run 2–3 column volumes (CV) of 100% n-hexane. Fluoranthene, lacking any polar functional groups, will elute near the solvent front.
-
Step 2 (Transition): Switch the mobile phase to n-hexane/CHCl₃ (75:25). Causality: The introduction of chloroform disrupts the weak interactions of the remaining impurities, preparing the column for the target compound[2].
-
Step 3 (Elution of Target): Increase the gradient to n-hexane/CHCl₃ (60:40). The chloroform acts as a hydrogen-bond competitor against the silica silanol groups, allowing the fluoranthen-3-yl acetate to desorb and elute cleanly[2].
-
-
Fraction Validation:
-
Spot fractions on a silica TLC plate. Pool only the fractions showing a single, UV-active spot corresponding to the acetate (
~0.35). -
Concentrate the pooled fractions in vacuo to yield fluoranthen-3-yl acetate as a yellow solid[2].
-
Quantitative Data Summaries
Use the following reference metrics to calibrate your TLC and column chromatography expectations.
| Compound | Molecular Weight ( g/mol ) | Polarity Profile | Typical | Visual Detection |
| Fluoranthene | 202.26 | Non-polar | ~0.75 – 0.85 | UV (254 nm), Blue fluorescence |
| Fluoranthen-3-yl acetate | 260.29 | Moderate (H-bond acceptor) | ~0.30 – 0.40 | UV (254 nm), Yellow solid[2] |
References
-
[2] Yota Sakakibara, Kei Murakami, Kenichiro Itami. C–H Acyloxylation of Polycyclic Aromatic Hydrocarbons (Supplementary Information). Amazon S3 / Angewandte Chemie. 2
-
[1] Yota Sakakibara, Kei Murakami, Kenichiro Itami. C–H Acyloxylation of Polycyclic Aromatic Hydrocarbons. Organic Letters, American Chemical Society (2022). 1
Sources
Technical Support Center: Troubleshooting Fluoranthen-3-yl Acetate Stability in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of polycyclic aromatic hydrocarbon (PAH) derivatives in aqueous media. Fluoranthen-3-yl acetate is a highly sensitive fluorogenic substrate used primarily for esterase and lipase profiling. However, its unique chemical architecture—a highly lipophilic PAH core coupled with a labile ester linkage—creates a "perfect storm" of stability challenges in standard aqueous biological buffers.
This guide bypasses generic advice to provide a mechanistic, causality-driven troubleshooting framework for your assays.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My substrate signal disappears rapidly upon dilution into my assay buffer (pH 7.4), even in the absence of an enzyme. Is the compound degrading that fast? A: It is highly unlikely that your compound is completely hydrolyzing within minutes. You are almost certainly observing hydrophobic collapse (aggregation).
-
The Causality: Polycyclic aromatic hydrocarbons (PAHs) are characterized by extended
-electron systems, making them exceptionally hydrophobic and prone to stacking[1]. When fluoranthen-3-yl acetate is diluted from a DMSO stock into a purely aqueous buffer, it rapidly exceeds its critical solubility limit. The molecules aggregate into sub-visible particles. This causes massive self-quenching of fluorescence and light scattering, which instruments record as a "loss of signal." -
The Solution: You must lower the thermodynamic barrier to solvation. Introduce a co-solvent (1–5% DMSO or ethanol) or a non-ionic surfactant (e.g., 0.01% Triton X-100 or Pluronic F-68) to maintain the substrate in a monomeric dispersion.
Q2: I am observing a high, continuously climbing background fluorescence in my negative controls over time. How can I stop this? A: This is driven by spontaneous base-catalyzed hydrolysis .
-
The Causality: Ester hydrolysis follows a V-shaped or U-shaped pH-rate profile, where stability is typically maximized at weakly acidic conditions (pH 4.0–6.0) and degrades rapidly as pH increases due to nucleophilic attack by hydroxide (
) ions[2]. Because the fluoranthen-3-olate leaving group is highly stabilized by resonance across the PAH ring system, this specific ester is significantly more labile than standard aliphatic esters. -
The Solution: If your target enzyme retains activity at slightly lower pH ranges, drop your assay buffer from pH 7.5 to pH 6.8–7.0. This seemingly small logarithmic shift drastically reduces the concentration of reactive
ions, suppressing background noise.
Q3: My compound degrades much faster in PBS (Phosphate-Buffered Saline) than in HEPES buffer at the exact same pH. Why does the buffer type matter? A: You are experiencing general base catalysis .
-
The Causality: The pH of a solution dictates specific base catalysis (via
), but the buffer salts themselves can actively participate in the reaction. Phosphate ions ( ) act as general bases, either abstracting a proton from water to facilitate its attack on the ester carbonyl or directly attacking to form a transient, highly unstable mixed anhydride[3]. Zwitterionic "Good's buffers" like HEPES or MOPS possess bulky, sterically hindered structures that exhibit negligible general base catalysis against esters[4]. -
The Solution: Immediately swap phosphate or Tris buffers for HEPES, MOPS, or PIPES when working with labile ester substrates.
Q4: The stability of my stock solutions varies wildly from day to day, even when kept cold. A: This is a classic symptom of photo-oxidation .
-
The Causality: The extended aromatic core of fluoranthene absorbs strongly in the UV and blue-light regions[5]. Ambient laboratory lighting provides enough energy to excite the PAH core, leading to the generation of reactive oxygen species (ROS) and subsequent degradation of the fluorophore.
-
The Solution: Wrap all stock vials in aluminum foil or use amber glass. Perform assay dilutions under low-light conditions.
Part 2: Quantitative Stability Profiling
To assist in assay design, the following table synthesizes the expected hydrolytic half-life (
| Buffer System (50 mM) | pH | Co-Solvent / Additive | Temp (°C) | Estimated | Primary Signal Loss Mechanism |
| Phosphate (PBS) | 7.4 | None | 37 | < 10 min | Aggregation / Precipitation |
| Phosphate (PBS) | 7.4 | 2% DMSO, 0.01% Triton | 37 | ~ 2.5 hours | General Base Catalysis |
| HEPES | 7.4 | 2% DMSO, 0.01% Triton | 37 | ~ 8.0 hours | Specific Base Catalysis ( |
| HEPES | 6.8 | 2% DMSO, 0.01% Triton | 37 | > 24 hours | Minimal (Optimal Stability) |
| Acetate | 5.0 | 2% DMSO, 0.01% Triton | 25 | > 7 days | Acid-Catalyzed Hydrolysis |
Part 3: Visualizing the System Architecture
To effectively troubleshoot, you must conceptualize the competing pathways acting upon your substrate and the logical steps to isolate the root cause.
Mechanistic pathways of fluoranthen-3-yl acetate signal loss in aqueous buffers.
Decision tree for troubleshooting fluoranthen-3-yl acetate instability in assays.
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every assay must contain internal checks. The following protocols are designed to separate physical aggregation from chemical hydrolysis.
Protocol 1: Preparation of Stable Working Solutions (With Turbidity Validation)
Objective: Create a monomeric dispersion of the substrate and verify the absence of sub-visible precipitation.
-
Primary Stock: Dissolve fluoranthen-3-yl acetate in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Aliquot into amber glass vials and store at -20°C.
-
Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.0. Add 0.01% (v/v) Triton X-100. Filter sterilize (0.22 µm) and warm to 37°C.
-
Working Solution: Rapidly inject 10 µL of the 10 mM DMSO stock into 990 µL of the vigorously vortexing HEPES buffer (Final concentration: 100 µM substrate, 1% DMSO).
-
Self-Validation Step (Critical): Immediately transfer 200 µL of the working solution to a clear 96-well plate. Measure the Optical Density (OD) at 600 nm.
-
Logic: Neither the buffer nor the monomeric substrate absorbs at 600 nm. If
, light scattering is occurring due to aggregation. You must increase the surfactant concentration before proceeding.
-
Protocol 2: Kinetic Background Hydrolysis Assessment
Objective: Quantify the spontaneous chemical degradation rate of the substrate in your specific assay environment prior to introducing the enzyme.
-
Setup: Prepare the working solution as validated in Protocol 1.
-
Incubation: Transfer 100 µL per well into a black, flat-bottom 96-well microplate (in triplicate). Include a blank (buffer + 1% DMSO + 0.01% Triton X-100 without substrate).
-
Kinetic Read: Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measurement: Read fluorescence (Excitation: ~360 nm / Emission: ~460 nm) every 5 minutes for 2 hours.
-
Data Analysis: Plot Fluorescence vs. Time. Calculate the slope of the linear regression (
).-
Logic: A steep positive slope indicates rapid base-catalyzed hydrolysis of the ester bond, liberating the highly fluorescent fluoranthen-3-ol. If
exceeds 10% of your expected enzymatic , you must optimize the buffer (lower pH or switch to HEPES) to establish a viable signal-to-noise ratio.
-
References
-
Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. "The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid." Canadian Journal of Chemistry. Available at:[Link]
-
Anderson, B. D., Conradi, R. A., & Knuth, K. E. "Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids." PubMed (NIH). Available at:[Link]
-
Al-Sibahee, E. A., et al. "Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups." Journal of Applied Organometallic Chemistry. Available at:[Link]
-
Taha, M., et al. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates." PubMed Central (NIH). Available at:[Link]
-
Mrozik, A., et al. "Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review." MDPI. Available at:[Link]
-
Kumke, M. U., et al. "Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis." ResearchGate. Available at:[Link]
Sources
Overcoming steric hindrance in fluoranthene 3-position acetylation
Ticket ID: FL-AC-003 | Topic: Overcoming Steric Hindrance in 3-Position Acetylation
Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because your acetylation of fluoranthene is either stalling, producing low yields, or yielding the thermodynamically stable 8-isomer instead of the kinetically favored 3-isomer.
The 3-position of fluoranthene presents a classic organic synthesis paradox: it is electronically activated (highest HOMO coefficient) but sterically deactivated due to the peri-interaction with the proton at position 4. This guide provides the protocols and mechanistic insights to force the reaction through this steric barrier.
Module 1: The Mechanistic Conflict (Root Cause Analysis)
Before troubleshooting, you must understand the "Steric/Electronic War" occurring in your flask.
-
The Electronic Driver: The 3-position (in the naphthalene moiety) is the most nucleophilic site. Under standard Friedel-Crafts conditions, the acylium ion (
) wants to attack here first. -
The Steric Barrier: The hydrogen atom at position 4 (the peri-hydrogen) physically obstructs the approach of the electrophile. More importantly, once the acetyl group is attached, the H-4 proton forces the carbonyl group to twist out of coplanarity with the aromatic ring. This loss of conjugation raises the energy of the transition state and the final product.
-
The Consequence: If the reaction temperature is too high, the system overcomes the activation energy for reversibility . The acetyl group detaches (de-acylation) and re-attaches at the 8-position (benzene moiety), which is less hindered.
The Strategy: To secure the 3-isomer, you must operate under strict Kinetic Control . You need a "hit-and-run" approach: generate a super-active electrophile, force the attack at -10°C to 0°C, and quench immediately before the system can relax to the 8-isomer.
Module 2: Troubleshooting Guides (Q&A Format)
Q1: My reaction turns black/tarry, but I see <10% conversion to 3-acetylfluoranthene. What is wrong?
Diagnosis: Catalyst Deactivation or "Red Oil" Formation.
The steric hindrance at C-3 slows the rate of
-
Check AlCl3 Quality: Aluminum chloride must be yellow/white and free-flowing. If it is gray or sticky, it is hydrolyzed (HCl gas has evolved). Discard it.
-
Solvent Switch: If using Dichloromethane (DCM), the intermediate complex often precipitates as a "red oil," stopping the reaction. Switch to Nitrobenzene or a DCM/Nitromethane mix. These polar solvents solubilize the acylium-aluminum complex, keeping the "warhead" active in the homogenous phase.
Q2: I am getting a 60:40 mixture of 3-acetyl and 8-acetyl isomers. How do I get pure 3-acetyl?
Diagnosis: Loss of Kinetic Control. You likely ran the reaction at Room Temperature (RT) or reflux, or let it stir too long. The steric strain at C-3 lowers the barrier for the reverse reaction (de-acylation). The Fix:
-
Temperature: Cool the reaction to -10°C to 0°C .
-
Time: Quench the reaction strictly after 2-3 hours. Do not stir overnight.
-
Reagent Order: Add the Fluoranthene to the pre-formed Acetyl Chloride/AlCl3 complex. This ensures a high local concentration of electrophile relative to the substrate.
Q3: Can I use acetic anhydride instead of acetyl chloride to reduce the vigor?
Diagnosis: Insufficient Electrophilicity. Answer: No. Because of the steric hindrance at C-3, you need the most reactive electrophile possible. Acetic anhydride with mild Lewis acids (like ZnCl2) will not overcome the steric barrier at C-3 efficiently. You must use Acetyl Chloride + AlCl3 (1:1.2 equivalents).
Module 3: Validated Experimental Protocol
Protocol: Kinetic Synthesis of 3-Acetylfluoranthene Target: >90% Regioselectivity for 3-isomer
| Parameter | Specification | Reason |
| Solvent | Dichloromethane (DCM) | Non-nucleophilic; allows low-temp control. |
| Catalyst | AlCl3 (Anhydrous) | Strongest Lewis acid for Acylium generation. |
| Reagent | Acetyl Chloride (AcCl) | Generates the discrete Acylium ion ( |
| Temperature | -10°C to 0°C | Locks the kinetic product; prevents isomerization. |
| Time | 2.0 - 3.0 Hours | Sufficient for conversion, too short for rearrangement. |
Step-by-Step Workflow:
-
Complex Formation: In a flame-dried 3-neck flask under Argon, suspend 1.2 eq AlCl3 in dry DCM (5 mL/g). Cool to 0°C.[1][2]
-
Activation: Dropwise add 1.2 eq Acetyl Chloride . Stir for 15 min. The solution should turn clear/yellow as the active acylium complex forms.
-
Addition: Dissolve 1.0 eq Fluoranthene in minimal DCM. Add this solution dropwise to the catalyst mixture over 30 mins, maintaining temp < 5°C. Crucial: Do not dump it in; the exotherm will cause local heating and isomerization.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). 3-acetyl moves slower than the starting material but faster than di-acetylated byproducts.
-
Quench: Pour the reaction mixture onto crushed ice/HCl (conc). The "Red Oil" complex will decompose, releasing the product.
-
Workup: Extract with DCM, wash with NaHCO3 (sat), then Brine. Dry over MgSO4.[2]
-
Purification: Recrystallize from Ethanol or Cyclohexane.
Module 4: Visualization & Logic Mapping
Diagram 1: The Kinetic vs. Thermodynamic Pathway
This diagram illustrates why temperature control is the only way to "beat" the steric hindrance.
Caption: The 3-position is formed fastest (Kinetic) but is prone to reversal due to steric strain. High heat drives the system to the 8-position.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to resolve yield issues.
Caption: Step-by-step diagnostic flow to identify if the failure is chemical (catalyst) or thermodynamic (temperature).
References
-
Friedel-Crafts Acylation Mechanism & Selectivity Source: Master Organic Chemistry Summary: Defines the role of Lewis acids and the stability of acylium ions in EAS reactions.
-
Kinetic vs. Thermodynamic Control in EAS Source: Chemistry LibreTexts Summary: Explains the energy profiles of kinetic products (formed fast, less stable) vs thermodynamic products (formed slow, more stable) in aromatic substitution.
-
Steric Hindrance in Polynuclear Aromatic Hydrocarbons Source: Royal Society of Chemistry (RSC) Summary: Discusses solvent-induced shifts and the specific steric crowding at "bay" and "peri" regions in PAHs like fluoranthene.
-
Regioselectivity of Acylation (General Principles) Source: Chemistry Steps Summary: Detailed guide on how acylation avoids rearrangements but is sensitive to deactivating groups and steric factors.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Fluoranthen-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Substituted PAHs
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in materials science and as potential scaffolds in medicinal chemistry. The introduction of substituents, such as an acetate group at the 3-position, dramatically alters the electronic and steric environment of the parent molecule, necessitating robust analytical methodologies for its characterization. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural organic chemistry, its application to complex, multi-ring systems like fluoranthen-3-yl acetate requires a nuanced understanding of spectral data. This guide will first delve into a detailed, predictive analysis of the 1H NMR spectrum of fluoranthen-3-yl acetate and then compare this technique with other powerful analytical methods.
Section 1: 1H NMR Spectrum Analysis of Fluoranthen-3-yl Acetate
The Foundational Spectrum: Fluoranthene
The 1H NMR spectrum of fluoranthene serves as our baseline. The chemical shifts for the protons of fluoranthene in CDCl3 are well-documented.[1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3, H-4 | ~7.93 | m |
| H-2, H-5 | ~7.91 | m |
| H-1, H-6 | ~7.83 | m |
| H-8, H-9 | ~7.63 | m |
| H-7, H-10 | ~7.38 | m |
Predicting the Influence of the 3-Acetoxy Group
The introduction of an acetoxy group (-OAc) at the 3-position will induce significant changes in the chemical shifts of the neighboring protons. The acetate group is moderately electron-withdrawing and exerts an anisotropic effect, which will deshield the protons in its vicinity, particularly those at the ortho and para positions.
Based on data from phenyl acetate and naphthyl acetate, the following shifts are anticipated:
-
Acetyl Protons (-COCH₃): A sharp singlet is expected in the upfield region, typically around δ 2.3-2.4 ppm .
-
Aromatic Protons:
-
H-2 and H-4 (ortho protons): These protons will experience the most significant downfield shift due to their proximity to the oxygen atom and the carbonyl group of the acetate. Their signals are expected to shift to ~δ 8.0-8.2 ppm .
-
H-1 and H-5 (para-like protons): A noticeable downfield shift is also expected for these protons, likely to ~δ 7.9-8.1 ppm .
-
Other Protons: The effect of the acetate group diminishes with distance. The chemical shifts of the protons on the other rings (H-6, H-7, H-8, H-9, H-10) will be less affected but may experience minor shifts.
-
Predicted 1H NMR Spectrum of Fluoranthen-3-yl Acetate
The following table summarizes the predicted 1H NMR chemical shifts for fluoranthen-3-yl acetate.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Rationale for Shift |
| H-2 | 8.1 - 8.2 | d | ortho to -OAc, strong deshielding |
| H-4 | 8.0 - 8.1 | d | ortho to -OAc, strong deshielding |
| H-1 | 7.9 - 8.0 | m | para to -OAc, moderate deshielding |
| H-5 | 7.9 - 8.0 | m | |
| H-6 | 7.8 - 7.9 | m | |
| H-8, H-9 | 7.6 - 7.7 | m | |
| H-7, H-10 | 7.4 - 7.5 | m | |
| -OCOCH₃ | 2.3 - 2.4 | s | Acetyl methyl protons |
Section 2: Comparative Analysis with Alternative Techniques
While 1H NMR is invaluable for structural elucidation, a comprehensive characterization of fluoranthen-3-yl acetate benefits from the application of complementary analytical techniques. This section compares 1H NMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of fluoranthen-3-yl acetate and for separating it from related impurities, such as the unreacted starting material (3-hydroxyfluoranthene) or byproducts.
Performance Comparison:
| Feature | 1H NMR | HPLC |
| Primary Use | Structural Elucidation | Purity Assessment, Quantification |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Resolution | Can be complex for isomers | Excellent for isomers with optimized methods |
| Sample Throughput | Lower | Higher |
Experimental Protocol: HPLC Analysis of Fluoranthene Derivatives
A typical HPLC method for the analysis of fluoranthene derivatives would involve a reversed-phase column and a gradient elution.
-
Instrumentation: HPLC system with a UV-Vis or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the percentage of the organic solvent. A typical gradient might be from 60% B to 100% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where fluoranthene derivatives absorb strongly (e.g., 254 nm or 280 nm). For enhanced sensitivity and selectivity, a fluorescence detector can be used.[2][3]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC analysis of fluoranthen-3-yl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that provides both chromatographic separation and mass spectral information, allowing for the definitive identification of fluoranthen-3-yl acetate and the characterization of any volatile impurities.
Performance Comparison:
| Feature | 1H NMR | GC-MS |
| Primary Use | Structural Elucidation | Identification, Quantification, Impurity Profiling |
| Sensitivity | Lower (mg scale) | Very High (pg to fg scale) |
| Information | Connectivity, Stereochemistry | Molecular Weight, Fragmentation Pattern |
| Sample Volatility | Not a major constraint | Requires volatile or derivatized analytes |
Experimental Protocol: GC-MS Analysis of Fluoranthene Derivatives
For GC-MS analysis, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating PAHs.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 1 minute)
-
Ramp: 10 °C/min to 300 °C (hold for 10 minutes)
-
-
Injector: Splitless mode at 280 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or hexane (e.g., 100 µg/mL).
Caption: Workflow for GC-MS analysis of fluoranthen-3-yl acetate.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the fluoranthene chromophore. The position and intensity of the absorption bands are sensitive to substitution on the aromatic ring.
Performance Comparison:
| Feature | 1H NMR | UV-Vis Spectroscopy |
| Primary Use | Structural Elucidation | Probing Electronic Structure, Quantification |
| Structural Information | Detailed connectivity | Limited to the chromophore |
| Sensitivity | Lower (mg scale) | Moderate (µg to mg scale) |
| Ease of Use | Requires expertise in spectral interpretation | Relatively simple and rapid |
Expected UV-Vis Spectrum of Fluoranthen-3-yl Acetate:
The UV-Vis spectrum of fluoranthene exhibits characteristic absorption bands. The introduction of the acetoxy group is expected to cause a slight red-shift (bathochromic shift) of these bands due to the extension of the conjugated system through the lone pairs on the oxygen atom. The fine vibrational structure may also be altered.[5][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of the sample to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Measurement: Scan the absorbance from approximately 200 nm to 500 nm.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive analysis of fluoranthen-3-yl acetate necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. While 1H NMR spectroscopy remains the gold standard for detailed structural elucidation, providing invaluable information about the connectivity of atoms, its predictive nature in the absence of an experimental spectrum for this specific molecule highlights the importance of complementary methods.
High-Performance Liquid Chromatography (HPLC) excels in determining the purity of the compound and is the method of choice for quantitative analysis in complex mixtures. The high sensitivity and resolving power of Gas Chromatography-Mass Spectrometry (GC-MS) make it indispensable for identifying and quantifying trace impurities, providing definitive molecular weight and fragmentation data. Finally, UV-Vis Spectroscopy offers a rapid and straightforward means to probe the electronic structure of the fluoranthene core and can be a useful tool for routine quality control.
By integrating the data from these techniques, researchers and drug development professionals can achieve a holistic and unambiguous characterization of fluoranthen-3-yl acetate, ensuring the integrity and reliability of their scientific investigations.
References
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link]
- Babson, J. R., et al. (1986). Microsomal metabolism of fluoranthene. Cancer Research, 46(4 Part 1), 1633-1638.
- Jira, W., Ziegenhals, K., & Speer, K. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 25(6), 704-713.
- Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147.
- U.S. Environmental Protection Agency. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Yadav, M., & Singh, J. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 534-539.
- Zhang, Y., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3815.
- MDPI. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
Sources
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. primescholars.com [primescholars.com]
- 4. Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation of Fluoranthen-3-yl Acetate and 8-Acetoxyfluoranthene
Introduction
The analytical challenge of separating positional isomers of Polycyclic Aromatic Hydrocarbons (PAHs) is a significant concern for researchers in environmental science, toxicology, and drug development. These structural isomers often possess nearly identical physical properties, yet their biological activities and toxicological profiles can differ substantially. This guide provides an in-depth comparison of the predicted chromatographic behavior of two such isomers: fluoranthen-3-yl acetate and 8-acetoxyfluoranthene.
Molecular Structure and Physicochemical Implications
The foundation of any chromatographic separation lies in the physicochemical differences between analytes. Fluoranthen-3-yl acetate and 8-acetoxyfluoranthene share the same molecular formula (C₁₈H₁₂O₂) and molecular weight, differing only in the substitution position of the acetoxy group on the non-polar fluoranthene core. This seemingly minor structural variance has profound implications for their polarity, molecular geometry, and intermolecular interactions, which are the primary drivers of chromatographic retention.

-
Fluoranthen-3-yl Acetate: The acetoxy group is positioned on the naphthalene-like moiety of the fused ring system. This location is relatively integrated within the planar structure of the molecule.
-
8-Acetoxyfluoranthene: The acetoxy group is located on the terminal benzene ring. This position is more sterically exposed compared to the 3-position.
The introduction of the polar acetoxy (-OCOCH₃) functional group imparts a degree of polarity to the otherwise non-polar fluoranthene hydrocarbon backbone.[1] The key to their separation lies in how the spatial arrangement of this polar group affects the overall molecular dipole moment and its ability to interact with the stationary and mobile phases.
Predicted Chromatographic Behavior and Retention Time Comparison
The elution order of these isomers will depend entirely on the chosen chromatographic technique and the nature of the stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). Separation is governed by the principle of "like dissolves like"; more non-polar (hydrophobic) analytes will have a stronger affinity for the stationary phase and will be retained longer.[2]
Prediction:
The relative polarity of the two isomers will dictate their elution order. The molecule with the more sterically accessible polar acetoxy group will interact more readily with the polar mobile phase, reducing its retention on the non-polar stationary phase and leading to an earlier elution.
The acetoxy group in the 8-position is more exposed on the periphery of the molecule than the group in the 3-position. This increased exposure is expected to give 8-acetoxyfluoranthene a slightly higher overall "effective polarity" in the reversed-phase system. Consequently, it will have a weaker interaction with the C18 stationary phase.
Therefore, it is predicted that 8-acetoxyfluoranthene will have a shorter retention time than fluoranthen-3-yl acetate in an RP-HPLC system. The successful separation of other PAH positional isomers based on subtle shape and polarity differences supports this rationale.[3][4]
Gas Chromatography (GC)
In GC, when using a standard, non-polar, or semi-polar capillary column (e.g., a 5% phenyl-polysiloxane phase), separation is primarily a function of analyte volatility, which is directly related to boiling point.[5][6] Compounds with lower boiling points will vaporize more easily and travel through the column faster, resulting in shorter retention times.
Prediction:
Predicting the boiling points of complex positional isomers is notoriously difficult, as they are influenced by subtle variations in intermolecular forces (van der Waals forces) and molecular shape.[7][8][9] More planar molecules may pack more efficiently, leading to stronger intermolecular forces and higher boiling points.[10]
While the difference in shape between the two isomers is minimal, it is often sufficient for separation on high-resolution capillary columns designed for PAH analysis.[5] However, without experimental data or advanced computational modeling, predicting which isomer has the lower boiling point is speculative.
Therefore, while a definitive elution order cannot be confidently predicted for GC, it is certain that their slight difference in molecular shape and polarity will result in different retention times, allowing for their separation and quantification, especially when coupled with a mass spectrometer (MS) for definitive identification.
Summary of Predicted Retention
| Chromatographic Method | Predicted Elution Order (First to Last) | Primary Separation Principle |
| Reversed-Phase HPLC | 8-Acetoxyfluoranthene < Fluoranthen-3-yl acetate | Molecular Polarity / Hydrophobicity |
| Gas Chromatography | Not confidently predicted | Boiling Point / Volatility / Molecular Shape |
Experimental Protocol for Method Validation (RP-HPLC)
The following protocol provides a robust framework for experimentally verifying the predicted retention times and achieving baseline separation of the two isomers.
1. Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Column: Agilent ZORBAX Eclipse PAH column (4.6 x 250 mm, 5 µm) or equivalent C18 column designed for PAH separations.[4]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Solvent: Acetonitrile
-
Standards: Certified reference standards of fluoranthen-3-yl acetate and 8-acetoxyfluoranthene.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
DAD Detection: 254 nm
-
FLD Detection (Optional, for higher sensitivity): Use programmed wavelength switching based on the specific excitation/emission maxima of the compounds.
-
Gradient Program:
| Time (minutes) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 50 | 50 |
| 25.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 50 | 50 |
| 40.0 | 50 | 50 |
3. Standard Preparation
-
Prepare individual stock solutions of fluoranthen-3-yl acetate and 8-acetoxyfluoranthene at a concentration of 100 µg/mL in acetonitrile.
-
Prepare a mixed working standard containing both isomers at a final concentration of 10 µg/mL each by diluting the stock solutions with acetonitrile.
4. Experimental Workflow
The following diagram outlines the logical flow of the validation experiment.
5. Data Analysis and Interpretation
-
Process the resulting chromatogram from the injection of the mixed standard.
-
Identify the two peaks corresponding to each isomer. If necessary, inject individual standards to confirm peak identity.
-
Record the retention time (tᵣ) for each peak.
-
Compare the retention times to validate the prediction that 8-acetoxyfluoranthene elutes before fluoranthen-3-yl acetate.
Conclusion
While lacking direct comparative experimental data, a methodical analysis based on the principles of chromatography allows for a strong prediction of the relative retention times of fluoranthen-3-yl acetate and 8-acetoxyfluoranthene. In reversed-phase HPLC, the more sterically exposed polar group on 8-acetoxyfluoranthene is expected to decrease its interaction with the non-polar stationary phase, resulting in a shorter retention time compared to the 3-yl isomer. The elution order in gas chromatography is less predictable and is dependent on subtle differences in boiling points and molecular shape, though separation on a suitable column is highly probable.
This guide provides both a theoretical framework for understanding the separation and a practical, detailed protocol for its experimental validation. By applying this methodology, researchers can confidently develop and verify robust analytical methods for the accurate quantification of these and other challenging PAH isomers.
References
-
Ataman Kimya. (n.d.). FLUORANTHENE. Retrieved from [Link]
-
Study.com. (n.d.). Fluorene | Overview, Polarity & Structure. Retrieved from [Link]
- Katritzky, A. R., Kuanar, M., Slavov, S., Hall, C. D., Karelson, M., Kahn, I., & Dobchev, D. A. (2010). QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
PubChem. (n.d.). Fluoranthen-3-ylboronic acid. Retrieved from [Link]
- Wang, Y., Wang, X., & Yan, C. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(59), 31235-31242.
-
Waters Corporation. (2026, February 19). High Temperature Gas Chromatography Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using Atmospheric Pressure Chemical Ionization GC/MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Penten-3-yl Acetate. Retrieved from [Link]
- Nalin, F., Sander, L. C., & Wise, S. A. (2017). Gas chromatographic retention behavior of polycyclic aromatic hydrocarbons (PAHs) and alkyl-substituted PAHs on two stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 410(1), 181-193.
-
Riahi, S., Ganjali, M. R., & Pourbasheer, E. (2017). QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
- Poster, D. L., Schantz, M. M., Sander, L. C., & Wise, S. A. (2006). Determination of polycyclic aromatic hydrocarbons with molecular mass 302 in Standard Reference Material 1597a by reversed-phase liquid chromatography and stop-flow fluorescence detection. Analytical and Bioanalytical Chemistry, 386(4), 933-944.
- Schmidt, D., & Würthner, F. (2025). Synthesis of Aza-indeno-aza-fluoranthene and Constitutional Isomers by Ring-Size Selective C-H Activation. Chemistry – A European Journal, e202502960.
-
Wikipedia. (n.d.). Fluoranthene. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
- van der Heijden, E., Hollanders, J., Janssen, H. G., & van Deursen, M. (2019).
-
PubChem. (n.d.). 8-Chlorotheophylline. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of fluoranthene. Retrieved from [Link]
- Alam, M. S., Khan, M. S., & Islam, M. R. (2010). Polycyclic aromatic hydrocarbons (PAHs) in edible oils by gas chromatography coupled with mass spectroscopy. Arabian Journal of Chemistry, 10, S1735-S1741.
-
Contreras, J. A., et al. (n.d.). Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
Scilit. (n.d.). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid-Catalyzed Prins-Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. Retrieved from [Link]
-
PubChem. (n.d.). Xanthene. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]
- Al-Malah, K. I. (2013). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media.
- Kumar, A., Kumar, A., & Sharma, G. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
-
PubChem. (n.d.). 1-Octanol, 8-fluoro-. Retrieved from [Link]
-
KAUST Repository. (2022, April 26). Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. Retrieved from [Link]
-
PubChem. (n.d.). Octane, 1-bromo-8-fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). Flavone-8-Acetic Acid. Retrieved from [Link]
Sources
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High-Resolution vs. Unit-Resolution Mass Spectrometry for OPAH Elucidation: A Guide to 3-Acetoxyfluoranthene Fragmentation
Introduction
Oxygenated polycyclic aromatic hydrocarbons (OPAHs), including acetoxy-PAHs, represent a critical class of environmental pollutants and intermediate drug metabolites[1]. As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate target OPAH metabolites from complex matrix backgrounds using legacy instrumentation.
To address this, 3-acetoxyfluoranthene serves as an excellent benchmark analyte for evaluating mass spectrometry (MS) platforms. Its highly diagnostic fragmentation cascade exposes the limitations of traditional unit-resolution systems. This guide objectively compares Gas Chromatography-Single Quadrupole MS (GC-SQ-MS) against Gas Chromatography-High-Resolution MS (GC-HRMS) using the fragmentation pattern of 3-acetoxyfluoranthene, demonstrating why exact mass capabilities are essential for rigorous structural elucidation.
Mechanistic Causality: The Fragmentation of 3-Acetoxyfluoranthene
In electron ionization (EI) at 70 eV, 3-acetoxyfluoranthene (C₁₈H₁₂O₂) yields a distinct molecular ion (M⁺•) at nominal m/z 260. The defining structural feature of aromatic acetates in mass spectrometry is the highly favored expulsion of a neutral ketene molecule (CH₂=C=O, 42 Da)[2][3].
Why does this happen? The cleavage of the acyl-oxygen bond is not random; it is thermodynamically driven by the stability of the resulting phenolic radical cation. The loss of ketene generates the 3-hydroxyfluoranthene radical cation at m/z 218.
Following this initial cleavage, the m/z 218 ion undergoes characteristic PAH degradation:
-
Loss of Carbon Monoxide (CO, 28 Da): Forms a highly stable cyclopenta-fused hydrocarbon cation at m/z 190.
-
Loss of a Formyl Radical (CHO•, 29 Da): Forms the m/z 189 cation.
Understanding this causality is paramount. Unit-resolution instruments can only track nominal mass shifts (-42, -28), which are highly susceptible to isobaric interferences (e.g., loss of C₃H₆ also equals 42 Da) in biological or environmental matrices.
EI-MS fragmentation cascade of 3-acetoxyfluoranthene highlighting exact mass losses.
Platform Comparison: GC-SQ-MS vs. GC-HRMS
While GC-SQ-MS remains the workhorse for targeted, high-concentration PAH analysis, it falls short in untargeted metabolite profiling or heavily contaminated matrices. GC-HRMS (such as GC-Orbitrap or GC-Q-TOF) provides mass resolving power (R > 60,000) and sub-ppm mass accuracy[4]. This allows researchers to utilize mass defect filtering to isolate the specific carbon-hydrogen-oxygen signatures of OPAHs from hydrocarbon-only background matrices.
Quantitative Data Presentation
Table 1: Exact Mass vs. Nominal Mass of 3-Acetoxyfluoranthene Fragments
| Fragment Identity | Elemental Formula | Nominal Mass (m/z) | Theoretical Exact Mass (m/z) | Mass Defect (mDa) |
|---|---|---|---|---|
| Molecular Ion (M⁺•) | C₁₈H₁₂O₂ | 260 | 260.0837 | +83.7 |
| [M - Ketene]⁺• | C₁₆H₁₀O | 218 | 218.0732 | +73.2 |
| [M - Ketene - CO]⁺• | C₁₅H₁₀ | 190 | 190.0783 | +78.3 |
| [M - Ketene - CHO]⁺ | C₁₅H₉ | 189 | 189.0704 | +70.4 |
Table 2: Performance Comparison of MS Platforms for OPAH Analysis
| Parameter | GC-SQ-MS (Unit Resolution) | GC-HRMS (Orbitrap / Q-TOF) |
|---|---|---|
| Mass Accuracy | ± 0.1 Da | < 2 ppm |
| Resolving Power | ~1,000 (FWHM) | > 60,000 (FWHM) |
| Matrix Interference | High susceptibility to isobars | Excellent separation via exact mass |
| Primary Application | Routine QA/QC of known targets | Untargeted profiling & structural elucidation |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across platforms, the following protocol describes a self-validating workflow for extracting and analyzing 3-acetoxyfluoranthene. The inclusion of isotopically labeled internal standards validates the extraction efficiency, while the HRMS exact mass acts as an intrinsic confirmation of the fragmentation mechanism.
Step 1: Matrix Spiking and Equilibration Spike 10 µL of 3-acetoxyfluoranthene-d₃ (10 µg/mL) into 1 mL of the biological/environmental matrix. Causality: This acts as a self-validating internal standard to correct for matrix suppression effects and physical extraction losses.
Step 2: Liquid-Liquid Extraction (LLE) Add 2 mL of an ethyl acetate/hexane mixture (1:1, v/v) and vortex vigorously for 2 minutes. Causality: The non-polar to slightly polar nature of acetoxy-PAHs ensures high partitioning into the organic layer while leaving highly polar endogenous matrix components in the aqueous phase.
Step 3: Centrifugation & Concentration Centrifuge at 4000 rpm for 5 minutes. Transfer the organic supernatant to a clean autosampler vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen. Reconstitute the residue in 100 µL of toluene.
Step 4: Chromatographic Separation Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Utilize a temperature program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min). Causality: This specific ramp rate ensures baseline resolution of 3-acetoxyfluoranthene from closely eluting isomeric PAH acetates.
Step 5: Ionization and Data Acquisition
-
For GC-SQ-MS: Operate in Selected Ion Monitoring (SIM) mode targeting nominal m/z 260, 218, 190, and 189.
-
For GC-HRMS: Operate in full-scan mode (m/z 50–500) at a resolving power of ≥60,000 (FWHM at m/z 200).
Step 6: Data Processing and Mass Defect Filtering Extract ion chromatograms (EIC) using a narrow mass window (± 5 ppm for HRMS) around the exact masses listed in Table 1. Causality: This eliminates isobaric background noise, validating the presence of the specific oxygenated fragments.
Comparative analytical workflow for OPAH metabolite profiling across MS platforms.
References
-
Accurate Determination of 24 Polycyclic Aromatic Hydrocarbons (PAHs) in Milk Powder by QuEChERS Preconcentration and Gas Chromatography (GC)–Orbitrap Mass Spectrometry (MS). Taylor & Francis. Available at:[Link]
-
New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. Taylor & Francis. Available at:[Link]
-
Spectroscopic Methods in Organic Chemistry | Electrospray Ionization | Mass Spectrometry. Scribd. Available at:[Link]
-
Slow solvolysis of 4-tricyclyl trifluoromethanesulfonate. Interaction of the face of a cyclopropane ring with positively charged centers. ACS Publications. Available at:[Link]
Sources
Definitive Verification Guide: Fluoranthen-3-yl Acetate Crystal Structure
Executive Summary & Application Scope
Fluoranthen-3-yl acetate (3-Acetoxyfluoranthene) is a critical derivative in the study of Polycyclic Aromatic Hydrocarbon (PAH) metabolism and materials science. As the esterified product of 3-hydroxyfluoranthene (the major Phase I metabolite of fluoranthene), its structural verification is essential for two primary audiences:
-
Toxicologists: Confirming the regioselectivity of metabolic activation (distinguishing the 3-isomer from the 8-isomer).
-
Materials Scientists: Analyzing how the acetoxy group disrupts the planar
- stacking of the parent fluoranthene, which dictates solid-state optoelectronic properties.
This guide provides a rigorous protocol for verifying the crystal structure of fluoranthen-3-yl acetate, comparing it against its parent compound and isomeric alternatives.
Comparative Analysis: Performance & Structural Metrics[1]
The Core Challenge: Regioselectivity & Packing
The primary challenge in synthesizing fluoranthene derivatives is distinguishing between the 3-position (kinetically favored) and the 8-position (thermodynamically accessible). While 1D-NMR can be ambiguous due to signal overlap in the aromatic region (7.0–8.5 ppm), Single Crystal X-Ray Diffraction (SC-XRD) offers definitive proof of structure.
Table 1: Structural Benchmarks (Parent vs. Derivative)
Data for the parent compound is based on experimentally validated literature (Space Group
| Feature | Parent: Fluoranthene | Target: Fluoranthen-3-yl Acetate | Alternative: Fluoranthen-8-yl Acetate |
| Crystal System | Monoclinic | Monoclinic or Triclinic (Expected) | Monoclinic (Expected) |
| Space Group | User to Verify (Likely | User to Verify | |
| Planarity | High (RMSD < 0.05 Å) | Disrupted (Acetate twists out of plane) | Disrupted |
| Key Bond Length | C3–H (0.93 Å) | C3–O (1.40 ± 0.02 Å) | C8–O (1.40 ± 0.02 Å) |
| Packing Motif | Herringbone / | Dimers or slipped stacks | Distinct packing due to steric bulk at pos. 8 |
| Melting Point | 110–111 °C | 125–130 °C (Typical range for esters) | Distinct from 3-isomer |
Critical Insight: The introduction of the acetoxy group at C3 breaks the centrosymmetry of the packing found in pure fluoranthene. In the parent fluoranthene, molecules pack in a herringbone pattern. In the acetate, expect the carbonyl oxygen to engage in weak
hydrogen bonding, altering the unit cell volume significantly compared to the parent ().
Experimental Protocol: Synthesis & Crystallization
Phase 1: Regioselective Synthesis
To generate high-quality crystals, the precursor purity is paramount.
-
Starting Material: Fluoranthene (purity >98%).[1]
-
Oxidation: Lead(IV) acetate oxidation or Nitration/Reduction/Diazotization sequence to yield 3-hydroxyfluoranthene .
-
Acetylation:
-
Reagent: Acetic anhydride (
) in Pyridine (1:1 ratio). -
Conditions: Stir at RT for 4 hours.
-
Workup: Quench with ice water, extract with
. -
Checkpoint: TLC (
of acetate > of phenol).
-
Phase 2: Crystal Growth (The "Antisolvent Layering" Method)
Direct evaporation often yields amorphous powder. Use this specific protocol for diffraction-quality needles/plates.
-
Dissolution: Dissolve 20 mg of crude fluoranthen-3-yl acetate in 2 mL of Dichloromethane (DCM) (Good solvent).
-
Layering: Carefully layer 4 mL of n-Hexane (Antisolvent) on top of the DCM solution using a syringe along the vial wall.
-
Equilibration: Seal with parafilm, poke one small hole, and store in a vibration-free dark environment at 4°C.
-
Harvest: Crystals should appear at the interface within 48–72 hours.
Verification Workflow (Logic Diagram)
The following diagram outlines the decision matrix for confirming the structure, specifically distinguishing the 3-isomer from the 8-isomer and the parent compound.
Caption: Decision matrix for crystallographic verification of fluoranthen-3-yl acetate, prioritizing regiochemical assignment.
Data Interpretation & Validation Standards
When analyzing your .cif file, ensure the following metrics are met to claim "Publication Quality" verification.
A. Geometric Validation
-
C=O Bond: Must fall within 1.19 – 1.21 Å . Significant deviation (>0.03 Å) implies disorder or incorrect assignment.
-
C(aromatic)–O(ester) Bond: Expect 1.36 – 1.41 Å . This bond should be shorter than a typical aliphatic C-O due to conjugation with the fluoranthene ring.
-
Torsion Angles: Check the
angle. It will likely be non-zero (approx. 60–90°) to relieve steric strain with the peri-hydrogen at C4.
B. Crystallographic Quality Metrics (The "Trust" Factors)
| Metric | Acceptable Range | Explanation |
| R-factor ( | < 5.0% (0.05) | Measures agreement between observed and calculated diffraction patterns. |
| Goodness of Fit (GoF) | 0.9 – 1.1 | Values >> 1.0 suggest the structural model is insufficient. |
| Completeness | > 99% (to 0.8 Å) | Ensures no missing reflections that could hide disorder. |
C. Comparison with Alternatives
-
Vs. Fluoranthene (Parent): The parent crystallizes in
with (two independent molecules).[2] If your acetate structure retains but changes unit cell dimensions drastically (e.g., -axis expansion), it confirms the intercalation of the acetate group. -
Vs. 3-Hydroxyfluoranthene: The hydroxyl analog often crystallizes with strong H-bonding networks (O-H...O). The acetate should lack these strong donors, relying instead on weak C-H...O interactions, resulting in a lower calculated density.
References
-
Parent Structure Benchmark
- Title: The crystal structure, spectroscopic properties, theoretical calculations and a Hirshfeld surface analysis of fluoranthene.
- Source: Journal of Molecular Structure / ResearchG
-
URL: [Link]
-
Metabolic Context & Synthesis
-
Crystallographic Standards
- Title: CheckCIF/PLATON Valid
- Source: Intern
-
URL: [Link]
-
General PAH Acetate Characterization
- Title: Synthesis, Spectroscopic Characterization, Single-Crystal Structure... of 3-Acetoxy-2-methylbenzoic Anhydride.
- Source: PMC / NIH
-
URL: [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Fluoranthene and Fluoranthen-3-yl Acetate
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of the polycyclic aromatic hydrocarbon (PAH) fluoranthene and its derivative, fluoranthen-3-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors that govern the distinct spectral characteristics of these two compounds. We will explore the theoretical underpinnings of their light absorption properties, present a robust experimental protocol for spectral acquisition, and analyze the resulting data to provide a clear, comparative understanding.
Introduction: Chromophores, Auxochromes, and the Spectroscopic Footprint
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused by a five-membered ring.[1] As a product of incomplete combustion, it is an environmental pollutant of interest, but its rigid, planar structure and extensive π-electron system also make it a valuable scaffold in materials science and organic electronics.[1][2][3] UV-Vis spectroscopy is a fundamental technique for characterizing such conjugated systems, as the absorption of UV and visible light corresponds to the excitation of electrons within their delocalized π-orbitals.[4][5]
When a functional group is introduced to the parent PAH core, as in fluoranthen-3-yl acetate, the electronic properties and, consequently, the UV-Vis absorption spectrum are altered. The acetate group is not merely an appendage; it acts as an auxochrome , a group that modifies the light-absorbing properties of the core chromophore (the fluoranthene system). This guide dissects these modifications, providing a clear rationale for the observed spectral shifts.
Theoretical Framework: Understanding π→π and n→π Transitions**
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For conjugated systems like fluoranthene, the most prominent absorptions arise from π→π transitions, where an electron is promoted from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) molecular orbital. The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
Several factors influence this HOMO-LUMO gap:
-
Extent of Conjugation: As the size of the conjugated π-system increases, the HOMO-LUMO gap decreases. This results in absorption at longer wavelengths (a bathochromic or red shift).[4][5]
-
Substituent Effects: Functional groups appended to the chromophore can significantly alter the spectrum.[5][6]
-
Electron-donating groups (like -OH, -OR, -NH2) can increase the electron density of the π-system through resonance, lowering the HOMO-LUMO gap and causing a bathochromic shift.
-
Electron-withdrawing groups (like -NO2, -CN) can have the opposite effect.
-
Groups containing lone pairs of electrons and π-bonds, such as the acetate group (-OCOCH3), introduce additional possible transitions, namely n→π transitions. These are typically much weaker in intensity (a smaller molar absorptivity, ε) than π→π transitions and occur at longer wavelengths.[7]
-
-
Solvatochromism: The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to shifts in λmax.[8][9][10] Therefore, consistency in solvent choice is critical for comparative studies.
For fluoranthen-3-yl acetate, the ester group introduces lone pairs on the oxygen atoms and a carbonyl (C=O) double bond. The lone pairs on the oxygen adjacent to the ring can participate in resonance, donating electron density to the fluoranthene system. This extension of conjugation is expected to cause a bathochromic shift in the primary π→π* absorption bands relative to the parent fluoranthene.
Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition
To ensure data integrity and reproducibility, the following protocol outlines a rigorous method for obtaining high-quality UV-Vis absorption spectra. The causality behind each step is explained to emphasize best practices.
Materials and Equipment
-
Analytes: Fluoranthene (≥98% purity), Fluoranthen-3-yl Acetate (≥98% purity).
-
Solvent: Spectroscopic grade cyclohexane or ethanol. Rationale: Spectroscopic grade solvents have high purity and low UV cutoff, preventing interference in the measurement region.
-
Equipment: Double-beam UV-Vis spectrophotometer. Rationale: A double-beam instrument simultaneously measures the sample and a reference blank, correcting for solvent absorbance and instrument drift in real-time.
-
Volumetric Glassware: Class A volumetric flasks and pipettes. Rationale: High-precision glassware is essential for accurate concentration preparation, which is critical for quantitative analysis via the Beer-Lambert Law.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Rationale: Quartz is transparent in the UV region (below 340 nm), unlike glass or plastic. Using a matched pair ensures that the path length and optical properties are identical for the sample and reference.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each analyte in the chosen solvent. Weigh the solid accurately on an analytical balance and dissolve it in the solvent using a Class A volumetric flask.
-
Perform serial dilutions to prepare working solutions of lower concentrations (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL). The ideal concentration should yield a maximum absorbance between 0.2 and 0.8 to ensure linearity.
-
-
Instrument Configuration:
-
Power on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.
-
Set the wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Set the scan speed and slit width as appropriate for the instrument (e.g., medium scan speed, 1 nm slit width).
-
-
Baseline Correction (Blanking):
-
Fill both quartz cuvettes with the pure spectroscopic solvent.
-
Place the reference cuvette in the rear beam path and the sample cuvette in the front beam path.
-
Run a baseline scan. The instrument will store this spectrum and subtract it from subsequent sample scans, effectively zeroing the absorbance of the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with the analyte solution to be measured.
-
Fill the cuvette with the analyte solution, ensuring there are no air bubbles.
-
Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe).
-
Place the cuvette in the sample holder in the correct orientation.
-
Initiate the scan. The instrument will plot absorbance versus wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each distinct peak in the spectrum.
-
Record the absorbance value at each λmax.
-
If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε).
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectral Acquisition.
Comparative Spectral Data
The following table summarizes the characteristic absorption maxima (λmax) for fluoranthene and the theoretically predicted shifts for fluoranthen-3-yl acetate in a non-polar solvent like cyclohexane. The spectrum of PAHs typically shows multiple bands, often labeled according to Clar's notation (α, p, β bands).
| Compound | Key Absorption Bands (λmax, nm) | Expected Molar Absorptivity (ε) | Transition Type |
| Fluoranthene | ~236, ~287, ~341, ~358[11] | High | π→π |
| Fluoranthen-3-yl Acetate | >236, >287, >341, >358 (Bathochromic Shift) | Similar or Higher (Hyperchromic) | π→π |
| Shoulder at >360 nm | Low | n→π* |
Discussion: Decoding the Spectral Differences
Fluoranthene Spectrum: The absorption spectrum of fluoranthene is characteristic of a complex PAH, showing several strong absorption bands in the UV region. The peak at approximately 358 nm is often used for its identification and is responsible for its namesake fluorescence upon excitation at this wavelength.[11] These multiple bands arise from different allowed π→π* electronic transitions within the fused aromatic ring system.
Fluoranthen-3-yl Acetate Spectrum - The Substituent Effect:
The introduction of the acetate group at the 3-position induces distinct and predictable changes in the absorption spectrum:
-
Bathochromic (Red) Shift: All major π→π* absorption bands of the fluoranthene core are expected to shift to longer wavelengths. This is the primary consequence of the auxochromic effect. The lone pair of electrons on the oxygen atom directly attached to the aromatic ring can be delocalized into the ring through resonance. This extends the effective conjugation of the π-electron system. An extended conjugated system lowers the energy difference between the HOMO and LUMO, requiring less energetic (longer wavelength) photons to induce an electronic transition.
-
Appearance of an n→π Transition:* The carbonyl group (C=O) of the acetate moiety contains non-bonding electrons (n-electrons) in addition to π-electrons. The promotion of one of these n-electrons to an anti-bonding π* orbital is possible. These n→π* transitions are symmetry-forbidden and thus have a very low probability, resulting in weak absorption bands (low ε).[7] This transition would likely appear as a low-intensity shoulder on the tail of the main absorption bands at the longest wavelength region of the spectrum.
-
Hyperchromic Effect: The substituent may also lead to an increase in the molar absorptivity (a hyperchromic effect), indicating that the transitions have become more probable.
The diagram below illustrates how the substituent lowers the HOMO-LUMO energy gap, leading to the observed bathochromic shift.
Caption: Effect of Acetate Group on HOMO-LUMO Gap.
Conclusion
The UV-Vis absorption spectrum of fluoranthen-3-yl acetate exhibits distinct differences from that of its parent compound, fluoranthene, primarily due to the electronic effects of the acetate substituent. The key differentiators are a bathochromic (red) shift of the primary π→π* absorption bands and the introduction of a weak, long-wavelength n→π transition*. These changes are logically attributable to the extension of π-conjugation by the electron-donating resonance of the ester's oxygen atom and the presence of the carbonyl chromophore.
For researchers, this comparative analysis underscores the power of UV-Vis spectroscopy in elucidating subtle structural modifications. The distinct spectral fingerprints allow for unambiguous differentiation between the two compounds and provide a basis for developing quantitative analytical methods for their detection and measurement in various matrices.
References
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Beltrán, J. L., et al. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147. [Link]
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Giahi, M., et al. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
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Senthilkumar, K., & Kolandaivel, P. (2011). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]fluoranthene, and Their Derivatives. A DFT Study. The Journal of Physical Chemistry A, 115(51), 14647-14656. [Link]
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Li, Z., et al. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]
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Seki, S., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. Materials Advances, 2(14), 4768-4775. [Link]
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Senthilkumar, K., & Kolandaivel, P. (2025). Optical Absorption and Emission Properties of Fluoranthene, Benzo[k]fluoranthene, and Their Derivatives. A DFT Study. ResearchGate. [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
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Ataman Kimya. FLUORANTHENE. [Link]
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Wikipedia. Fluoranthene. [Link]
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ResearchGate. (2015). How can I prove that functional groups affect the UV-Vis absorbance of organic compounds?. [Link]
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AIP Publishing. (2019). High-level theoretical benchmark investigations of the UV-vis absorption spectra of paradigmatic polycyclic aromatic hydrocarbons as models for graphene quantum dots. [Link]
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Beilstein Journals. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. [Link]
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Beyond the Baseline: A Comparative Guide to Reference Standards for Fluoranthene Metabolite Quantification
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental and occupational toxicants. While 1-hydroxypyrene has historically served as the default biomarker for PAH exposure, modern toxicological assessments demand a broader panel of hydroxylated PAHs (OH-PAHs)[1][2]. Specifically, the quantification of fluoranthene metabolites—such as 3-hydroxyfluoranthene—provides a highly accurate, comprehensive assessment of carcinogenic risk and exposure profiles[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with reproducibility and sensitivity in OH-PAH biomonitoring. The root cause almost universally traces back to matrix effects and the choice of internal reference standards. This guide objectively compares reference standard strategies and provides a self-validating, field-proven analytical workflow for fluoranthene metabolite quantification.
The Causality of Reference Standard Selection
In mass spectrometry (whether LC-MS/MS or GC-MS/MS), analyzing trace metabolites in complex biological matrices like urine is fundamentally a battle against ion suppression and matrix interference. To achieve absolute quantification, an internal standard must experience the exact same physical and chemical environment as the target analyte during extraction, chromatography, and ionization.
-
Native Standards: Useful only for external calibration curves. They fail to account for sample loss during extraction or ion suppression during MS ionization, leading to severe quantification errors in complex matrices.
-
Deuterated (D) Internal Standards: While cost-effective and widely used, deuterium-labeled standards can exhibit a "chromatographic isotope effect." Because deuterium slightly alters the molecule's polarity, the labeled standard may elute slightly before or after the native analyte in liquid chromatography. If the internal standard does not co-elute perfectly, it cannot fully compensate for matrix effects occurring at the exact retention time of the native analyte.
-
Carbon-13 (
C) Internal Standards: The analytical gold standard. C-labeled standards (e.g., C -3-hydroxyfluoranthene) are chemically identical to the native compound. They ensure perfect chromatographic co-elution, providing absolute correction for matrix effects, ion suppression, and extraction recovery[3][4].
Comparative Analysis of Reference Standard Classes
| Standard Type | Chromatographic Isotope Effect | Matrix Effect Correction | Relative Cost | Best Application |
| Native Standards | N/A | None | Low | External calibration; qualitative screening |
| Deuterated (D) Standards | Moderate (Retention time shifts in LC) | Good (but vulnerable to transient ion suppression) | Medium | GC-MS workflows; routine LC-MS screening |
| None (Perfect co-elution) | Excellent (Absolute correction) | High | High-throughput LC-MS/MS; clinical biomonitoring; strict regulatory assays |
Pathway & Workflow Visualization
The following diagram maps the critical path from sample collection to quantification. Notice that the internal standard is introduced at the very beginning—this is what makes the system self-validating.
Workflow for the extraction and quantification of urinary fluoranthene metabolites.
Self-Validating Experimental Protocol: Urinary Biomonitoring
This protocol details the extraction and quantification of 3-hydroxyfluoranthene and other OH-PAHs from human urine.
Why this protocol is self-validating: By spiking the
Step 1: Sample Aliquoting and Internal Standard Spiking
-
Aliquot 2.0 mL of human urine into a clean, sterile glass or polypropylene tube[6][7].
-
Spike the sample with a known concentration (e.g., 10 ng/mL) of a
C-labeled internal standard mixture (including C -3-hydroxyfluoranthene).
-
Causality: Spiking at step zero is non-negotiable. It normalizes all downstream volumetric losses, enzymatic inefficiencies, and extraction variations[4][5].
Step 2: Enzymatic Deconjugation
-
Add 2.0 mL of 1 M sodium acetate buffer (pH 5.5) to the urine[6].
-
Add 20 μL of
-glucuronidase/arylsulfatase enzyme[6]. -
Incubate at 37°C for 16-17 hours under constant, gentle agitation[6][7].
-
Causality: In vivo, phase II metabolism conjugates fluoranthene with glucuronic acid and sulfate to increase water solubility for urinary excretion[8][9]. Mass spectrometry analysis requires the free aglycone form (3-hydroxyfluoranthene); thus, enzymatic cleavage of these conjugate bonds is mandatory prior to extraction[6][7].
Step 3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of LC-MS grade water.
-
Load the hydrolyzed urine sample onto the cartridge at a flow rate of ~1 mL/min.
-
Wash with 3 mL of 20% methanol in water to remove polar interferences (e.g., salts, urea).
-
Elute the OH-PAHs with 3 mL of 100% methanol or a dichloromethane/hexane mixture.
-
Causality: SPE isolates the hydrophobic OH-PAHs from hydrophilic proteins and salts. Skipping this step or performing poor washes will result in rapid contamination of the MS source, severe ion suppression, and elevated baseline noise[5].
Step 4: Instrumental Analysis
-
For LC-MS/MS: Evaporate the eluate and reconstitute in the mobile phase. Use a biphenyl or C18 column with a water/methanol gradient. Crucial optimization: Add ammonium fluoride to the mobile phase to significantly enhance ionization efficiency and sensitivity in the negative ion mode[5].
-
For GC-MS/MS: Evaporate the SPE eluate to dryness. Derivatize the sample using MTBSTFA to form tert-butyldimethylsilyl derivatives.
-
Causality: OH-PAHs are too polar and thermally labile for direct GC analysis. Derivatization increases their volatility and thermal stability, enabling sharp chromatographic peaks[4].
Quantitative Performance Benchmarks
When utilizing
| Analyte | Analytical Platform | Limit of Detection (LOD) | Typical Recovery | Reference Standard Source Examples | Reference |
| 3-Hydroxyfluoranthene | GC-ID-HRMS | ~2.0 - 15.3 ng/L | 40% - 70% | CDC / NHANES | [3] |
| 3-Hydroxyfluoranthene | LC-MS/MS (On-line SPE) | 0.007 - 0.09 ng/mL | 94% - 113% | NIST SRM 3672/3673 | [5] |
| Broad OH-PAH Panel | GC-MS/MS | 6.0 - 181 pg/mL | >80% | Cambridge Isotope Laboratories, MRI Global | [4] |
| Broad OH-PAH Panel | LC-MS/MS | 0.01 - 0.5 μg/L | 5.3% - 17.4% (RSD) | LGC Standards (Dr. Ehrenstorfer) | [6] |
Conclusion
The quantification of fluoranthene metabolites like 3-hydroxyfluoranthene is highly sensitive to matrix interferences. While native and deuterated standards have their place in budget-constrained or qualitative screening environments, the deployment of
References
1.3, Ovid. 2.4, PMC / NIH. 3.5, PMC / NIH. 4.6, PMC / NIH. 5.7, PMC / NIH. 6. 2, MDPI. 7.9, DigitalCommons@TMC. 8.1, EAHT.
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A Senior Application Scientist's Guide to Distinguishing Fluoranthen-3-yl Acetate from its Regioisomers
Introduction: The Challenge of Regioisomeric Purity in Fluoranthene Chemistry
Fluoranthene, a non-alternant polycyclic aromatic hydrocarbon (PAH), is a C16H10 structure comprising a naphthalene and a benzene unit fused with a five-membered ring.[1] Its unique electronic and photophysical properties make it a valuable scaffold in materials science and as a building block in the synthesis of complex organic molecules.[2] When functionalizing the fluoranthene core, such as through the introduction of an acetate group, a number of regioisomers can be formed depending on the substitution position on the aromatic rings.
Fluoranthen-3-yl acetate is one such derivative, but its synthesis can often yield a mixture of other isomers, such as the 1-, 2-, 7-, or 8-yl acetates. These regioisomers, while possessing the same molecular formula and mass, can exhibit significantly different biological activities, toxicities, and material properties.[3][4] Therefore, for researchers in drug development, environmental analysis, and materials science, the ability to unambiguously identify and distinguish fluoranthen-3-yl acetate from its positional isomers is not merely an academic exercise—it is a critical prerequisite for reliable and reproducible research.
This guide provides an in-depth comparison of the analytical methodologies required to differentiate these closely related compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure that researchers can confidently establish the regiopurity of their synthesized compounds.
The Foundation: Synthesis and the Origin of Regioisomers
The synthesis of fluoranthen-3-yl acetate typically proceeds via a two-step process: the synthesis of the precursor, 3-hydroxyfluoranthene, followed by its acetylation. The initial substitution reaction on the fluoranthene core is the critical step where regioisomeric impurities can be introduced. Friedel-Crafts reactions, nitration, and halogenation on the unsubstituted fluoranthene ring predominantly occur at the 3-position due to electronic factors.[5] However, reaction conditions can influence selectivity, leading to the formation of other isomers.
A common synthetic approach involves the electrophilic substitution of fluoranthene. For instance, nitration followed by reduction to the amine and subsequent diazotization and hydrolysis can yield the corresponding hydroxyl-fluoranthene precursor. The final step is a straightforward acetylation using acetic anhydride or acetyl chloride.
Given the potential for isomeric byproducts, a robust analytical workflow is essential to confirm the structure of the final product.
Definitive Identification: A Multi-Technique Approach
No single technique is sufficient for the absolute confirmation of a regioisomer's identity. A logical, integrated workflow combining chromatographic separation with spectroscopic analysis is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Arbiter
NMR spectroscopy is the most powerful and definitive method for distinguishing regioisomers. The unique electronic environment of each proton (¹H) and carbon (¹³C) atom in the fluoranthene skeleton results in a distinct spectral fingerprint for each isomer.
Causality: The chemical shift of a nucleus is dictated by its local magnetic environment, which is influenced by the proximity of substituents and the overall electron distribution in the aromatic system. The acetate group (-OAc) is an electron-donating group through resonance and weakly electron-withdrawing through induction. Its position dramatically alters the chemical shifts of nearby protons and carbons. Furthermore, the spin-spin coupling between adjacent protons provides invaluable information about their connectivity.
Distinguishing Features:
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a unique set of multiplets, doublets, and singlets for each isomer. The number of signals, their integration, chemical shifts, and, most importantly, their coupling constants (J-values) allow for a complete assignment. For example, protons ortho to the acetate group will be significantly shifted compared to those in a different isomer.
-
¹³C NMR: Due to the lower symmetry of the substituted fluoranthene, each carbon atom is likely to be chemically unique, resulting in 16 distinct signals for the aromatic core plus signals for the acetate group. The chemical shifts of the carbon directly bonded to the oxygen (C3) and its ortho and para carbons will be highly diagnostic.[6]
-
2D NMR: For unambiguous proof of structure, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, confirming neighbor relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the exact position of the acetate group by observing correlations from the protons on the fluoranthene ring to the carbonyl carbon of the acetate group.[7][8]
-
Illustrative NMR Data Comparison
| Feature | Fluoranthen-3-yl Acetate (Expected) | Fluoranthen-8-yl Acetate (Expected) | Rationale for Distinction |
| ¹H NMR | A distinct signal pattern for H-2 and H-4, showing coupling to each other. | A distinct signal pattern for H-7 and H-9, showing coupling to each other. | The position of the substituent dictates which protons are in the ortho and para positions, leading to different splitting patterns and chemical shifts. |
| ¹³C NMR | A downfield-shifted signal for C-3 (ipso-carbon) due to the oxygen atom. | A downfield-shifted signal for C-8 (ipso-carbon). | The chemical shift of the carbon directly attached to the acetate group is highly diagnostic of the substitution position. |
| HMBC | Correlations observed from H-2 and H-4 to the acetate carbonyl carbon. | Correlations observed from H-7 and H-9 to the acetate carbonyl carbon. | This 2D experiment provides definitive proof of the connectivity and thus the substitution pattern. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition parameters for the expected concentration of the sample.
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to TMS. Assign all proton and carbon signals using the combination of 1D and 2D data to confirm the isomeric structure.
Chromatography: The Essential Separation
Because regioisomers have identical masses, they cannot be distinguished by mass spectrometry alone without prior separation.[11] Chromatography is therefore a mandatory preceding step. The subtle differences in polarity and molecular shape between the isomers are sufficient to allow for their separation.
Causality: Chromatographic separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The position of the polar acetate group affects the overall dipole moment and the steric profile of the molecule. This, in turn, influences its interaction with the stationary phase of the column, leading to different retention times.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for separating fluoranthene isomers.[12][13]
-
Stationary Phase: A C18 (octadecylsilane) reversed-phase column is typically the first choice, separating compounds based on hydrophobicity.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.
-
Detection: A UV-Vis or a fluorescence detector is ideal, as the fluoranthene core is strongly chromophoric and fluorescent.[12]
-
-
Gas Chromatography (GC): GC is also highly effective, particularly when coupled with a mass spectrometer (GC-MS).
-
Stationary Phase: The choice of the GC column is critical. A mid-polarity phase, such as one containing 17% or 35% phenyl-methylpolysiloxane (e.g., VF-17ms or BPX35), often provides better selectivity for PAH isomers than standard non-polar phases.[14][15]
-
Temperature Program: A carefully optimized oven temperature gradient is required to achieve baseline separation.
-
Comparative Chromatographic Data
The elution order of isomers is highly dependent on the specific column and conditions used. However, as a general principle, isomers with more exposed polar groups or a less planar structure may interact differently with the stationary phase.
| Technique | Parameter | Typical Value / Observation | Reference |
| HPLC | Column | C18, 250 x 4.6 mm, 5 µm | [13] |
| Mobile Phase | Acetonitrile/Water Gradient | [13] | |
| Detection | UV (254 nm) or Fluorescence (Ex: 260 nm, Em: 440 nm) | [12] | |
| Expected Result | Baseline or near-baseline separation of isomers. | [16] | |
| GC-MS | Column | VF-17ms, 30 m x 0.25 mm, 0.25 µm | [14] |
| Carrier Gas | Helium | [17] | |
| Temperature Program | Optimized gradient (e.g., 100°C to 320°C at 5°C/min) | [18] | |
| Expected Result | Distinct retention times for each isomer. | [11] |
Experimental Protocol: HPLC Separation
-
System Preparation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: Install a suitable reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: Set a linear gradient program, for example: 0-5 min (50% B), 5-25 min (50% to 100% B), 25-30 min (100% B).
-
Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Sample Preparation: Prepare a ~10 µg/mL solution of the sample mixture in acetonitrile.
-
Injection & Analysis: Inject 10 µL of the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Each separated isomer will appear as a distinct peak with a characteristic retention time.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Confirmatory Roles
-
Mass Spectrometry: When coupled with GC or LC, MS serves as a powerful detector. While it cannot distinguish between unseparated isomers, it will confirm that the separated peaks correspond to the correct molecular weight (m/z) for fluoranthen-yl acetate. The fragmentation pattern, though often very similar between regioisomers, can provide corroborating evidence for the fluoranthene-acetate structure.[17][19]
-
Infrared (IR) Spectroscopy: Each regioisomer will have a unique fingerprint region in its IR spectrum. Key characteristic peaks to confirm the presence of the acetate group include a strong C=O (ester carbonyl) stretch around 1760 cm⁻¹ and C-O stretches between 1250-1000 cm⁻¹. The C-H out-of-plane bending patterns in the 900-650 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic ring.[20]
Conclusion
Distinguishing fluoranthen-3-yl acetate from its regioisomers is a significant analytical challenge that demands a methodical and multi-faceted approach. While mass spectrometry and IR spectroscopy provide essential confirmatory data, they are insufficient on their own. The unambiguous differentiation hinges on two core principles:
-
Chromatographic Separation: High-resolution separation using either HPLC or GC is non-negotiable. The choice of column stationary phase is the most critical parameter for success.
-
Spectroscopic Elucidation: NMR spectroscopy, particularly with the use of 2D techniques like HMBC, stands as the definitive tool for absolute structural assignment. It is the only technique that directly maps the atomic connectivity of the molecule, leaving no ambiguity as to the position of the acetate substituent.
By integrating these techniques into a logical workflow, researchers can confidently verify the identity and purity of their target regioisomer, ensuring the integrity and validity of their subsequent scientific investigations.
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Wang, C., et al. (2020). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. Angewandte Chemie International Edition, 59(39), 17163-17169. [Link]
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Al-Hossainy, A. F., et al. (2023). Investigation of the Interaction of Benzo(a)Pyrene and Fluoranthene with Cucurbit[n]urils (n = 6–8): Experimental and Molecular Dynamic Study. Molecules, 28(3), 1109. [Link]
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Parks, M., & Onchoke, K. (2011). Spectroscopic Studies of Fluoranthene and 3-Nitrofluoranthene. SFA ScholarWorks. [Link]
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Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]
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SCIEX. Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]
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Delaunay, R., et al. (2018). Polycyclic aromatic hydrocarbon-isomer fragmentation pathways: Case study for pyrene and fluoranthene molecules and clusters. The Journal of Chemical Physics, 149(16), 164303. [Link]
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Wikipedia. Fluoranthene. [Link]
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Falcão, M. J. C., et al. (1998). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 36(3), 201-206. [Link]
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Jira, W., Ziegenhals, K., & Speer, K. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 25(6), 704-713. [Link]
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Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. [Link]
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Vrana, B., et al. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Separations, 6(1), 8. [Link]
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Cole-Parmer. Analysis of PAHs using Gas Chromatography with FID or MS. [Link]
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Safety Operating Guide
Fluoranthen-3-yl acetate proper disposal procedures
Fluoranthen-3-yl Acetate: Advanced Laboratory Disposal and Decontamination Guide
Fluoranthen-3-yl acetate is an esterified derivative of fluoranthene, a tetracyclic Polycyclic Aromatic Hydrocarbon (PAH). Widely utilized in synthetic chemistry, toxicology assays, and drug development as a biomarker, it shares the lipophilic, environmentally persistent, and potentially mutagenic profile of its parent compound.
To build a truly secure laboratory environment, safety protocols cannot rely on blind compliance; they must be rooted in chemical causality. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, disposal, and decontamination of Fluoranthen-3-yl acetate.
The Causality of PAH Disposal Protocols
Understanding why we execute specific safety measures ensures higher compliance and adaptability in the lab. The disposal of Fluoranthen-3-yl acetate is governed by three primary chemical characteristics:
-
Thermal Stability requires High-Energy Mineralization: The fused aromatic ring system of fluoranthene is thermodynamically highly stable. Standard autoclaving or low-temperature burning will not destroy the molecule and may instead volatilize it or catalyze the formation of highly toxic incomplete combustion products (such as dioxins). Therefore, complete destruction requires rotary kiln incineration at extreme temperatures (820–1,600 °C)[1].
-
Lipophilicity dictates Containment Materials: As a highly lipophilic compound, Fluoranthen-3-yl acetate readily adsorbs to organic matter and can permeate or leach through low-density plastics over time. Solvents and waste reagents must always be disposed of in appropriate, non-porous containers—specifically amber glass or high-density polytetrafluoroethylene (PTFE)—and temporarily stored in a chemical fume hood[2].
-
Conjugated
-Systems enable Self-Validating Decontamination: Fluoranthene derivatives possess a highly conjugated -electron system that strongly absorbs ultraviolet (UV) light and emits visible fluorescence. This physical property is a powerful diagnostic tool: a simple UV "black light" can be used to scan countertops and equipment, providing an immediate, visual indicator of trace contamination[3].
Quantitative Operational Parameters
To streamline laboratory logistics, the critical physical parameters and regulatory guidelines for Fluoranthen-3-yl acetate waste management are summarized below.
| Parameter | Specification / Operational Guideline |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) Derivative |
| Primary Destruction Method | Rotary Kiln Incineration[1] |
| Incineration Temperature | 820 °C – 1,600 °C[1] |
| Chemical Oxidation Agents | KMnO₄, K₂Cr₂O₇, or Conc. H₂SO₄[1] |
| UV Validation Wavelength | ~365 nm (Long-wave UV / "Black light")[3] |
| Primary Storage Material | Amber Glass or PTFE (Avoid LDPE)[2] |
Waste Segregation and Routing
Proper segregation at the source prevents dangerous chemical cross-reactions and dramatically reduces the cost of hazardous waste processing.
Figure 1: Decision matrix and segregation workflow for Fluoranthen-3-yl acetate waste streams.
Standard Operating Procedure: Routine Laboratory Disposal
-
Solid Waste: Combine solid chemical waste with paper or other flammable materials prior to incineration[1]. Disposable items that come into direct contact with the chemical must be placed in appropriate biohazard or chemical waste bags, sealed securely, and stored in designated containers[2].
-
Liquid Organic Waste: Segregate into halogenated or non-halogenated glass waste carboys depending on the solvent used. Do not mix with heavy metal waste.
-
Aqueous Waste: Water contaminated with PAH derivatives can be pre-treated via carbon adsorption or oxidized using agents such as concentrated sulfuric acid, potassium dichromate, or potassium permanganate to cleave the aromatic rings before final disposal[1].
-
Storage: Temporarily store all sealed, clearly labeled waste containers in a continuously ventilated chemical fume hood or a dedicated hazardous waste cabinet until institutional collection[2].
Spill Response and Self-Validating Decontamination
In the event of an accidental release, standard wiping is insufficient due to the compound's adherence to surfaces. A self-validating protocol ensures absolute decontamination.
Figure 2: Step-by-step spill response and UV-validated decontamination protocol.
Standard Operating Procedure: Spill Cleanup
-
Isolation & PPE: Evacuate the immediate vicinity. Personnel must don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and safety goggles.
-
Containment:
-
For Powders: Do not dry sweep, as this creates hazardous inhalable aerosols. Gently cover the powder with damp absorbent paper.
-
For Liquids: Surround and cover the spill with inert absorbent pads or sand.
-
-
Collection: Use non-sparking tools to scoop the absorbed material into a wide-mouth glass jar. All waste material arising from decontamination should be left in situ temporarily, then double-bagged and sealed for later disposal[4].
-
Wet Decontamination: Wash the affected surface with a chemical oxidizer (e.g., dilute potassium permanganate solution) to degrade residual PAH molecules[1], followed by copious amounts of water and laboratory detergent[4].
-
Validation (The Trust Mechanism): Turn off the ambient room lights. Scan the entire spill radius and adjacent counter tops with a 365 nm "black light"[3].
-
If blue/green fluorescence is observed: Trace contamination remains. Repeat Step 4.
-
If no fluorescence is observed: The area is verified clean and safe for normal operations.
-
References
- National Center for Biotechnology Information (NCBI)
- Polycyclic Aromatic Hydrocarbons (PAHs) Laboratory Protocol Centers for Disease Control and Prevention (CDC)
- Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Environmental Protection Agency (EPA)
- Compendium of Chemical Hazards: Polycyclic Aromatic Hydrocarbons GOV.UK / Public Health England
Sources
Personal protective equipment for handling Fluoranthen-3-yl acetate
Advanced Laboratory Safety and Operational Guide: Handling Fluoranthen-3-yl Acetate
Introduction Fluoranthen-3-yl acetate is a specialized derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, frequently utilized in advanced chemical synthesis, analytical standards, and drug development research. Because it shares the core toxicological profile of parent PAHs, it presents significant occupational hazards. These include suspected carcinogenicity, acute aquatic toxicity, and severe dermal and ocular irritation 1.
As researchers, we must approach PAH derivatives not just with compliance in mind, but with a deep understanding of mechanistic safety. This guide provides a self-validating, step-by-step operational framework for scientists to handle, process, and dispose of Fluoranthen-3-yl acetate safely, ensuring scientific integrity and zero-exposure workflows.
Hazard Profile & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the causality of the hazards associated with Fluoranthen-3-yl acetate. Like other PAHs, its lipophilic nature allows for rapid cellular absorption, bypassing standard biological barriers 1.
Table 1: Hazard Causality and Mitigation Strategy
| Hazard Class | Mechanistic Causality | Required Mitigation (PPE/Engineering) |
| Dermal Absorption & Irritation | Lipophilic structure allows rapid penetration of the stratum corneum, causing defatting, dermatitis, and systemic absorption [[2]](). | Impervious nitrile/fluorinated gloves (EN 374 compliant), flame-resistant lab coat 3. |
| Ocular Toxicity | Airborne dust or aerosolized particles can cause severe eye irritation and potential corneal damage [[2]](). | Tightly fitting chemical safety goggles (EN 166 or OSHA 29 CFR 1910.133) 3, 2. |
| Inhalation Hazard | Inhalation of fine crystalline dust introduces PAH compounds directly into the pulmonary system, posing carcinogenic risks [[1]](). | Chemical fume hood (min 100 fpm face velocity); NIOSH-approved P100 respirator if outside hood 2. |
| Environmental Toxicity | Highly toxic to aquatic life with long-lasting effects (H410); bioaccumulates in aquatic organisms , 3. | Strict zero-drain disposal policy; EPA-compliant hazardous waste incineration , 4. |
The Self-Validating PPE Matrix
Do not merely "wear gloves." Your PPE must act as a self-validating system where each layer compensates for potential failures in another.
-
Hand Protection (Double-Gloving): Wear two layers of gloves. The inner glove should be a standard nitrile exam glove, while the outer glove must be a heavy-duty, chemical-resistant nitrile or neoprene glove tested to EN 16523-1 standards []().
-
Causality: Double gloving ensures that if the outer glove is breached by sharp spatulas or micro-abrasions, the inner glove provides a temporary barrier, granting you the crucial seconds needed to safely doff and replace the compromised layer.
-
-
Eye & Face Protection: Standard safety glasses are insufficient. You must use tightly fitting chemical splash goggles [[3]](). If handling large volumes or conducting vigorous mixing, add a full-face shield.
-
Causality: Fluoranthen-3-yl acetate dust can bypass the structural gaps in standard safety glasses, leading to direct ocular contact and rapid absorption through the mucous membranes [[2]]().
-
-
Body Protection: A flame-resistant, impervious lab coat with elastic cuffs 3.
-
Causality: Elastic cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate exposure gaps between the glove and the sleeve.
-
-
Respiratory Protection: All handling must occur inside a certified chemical fume hood . If a fume hood is unavailable (e.g., during an emergency spill cleanup), a NIOSH-approved respirator equipped with P100 (HEPA) particulate filters and organic vapor cartridges is mandatory 2.
Experimental Protocol: Safe Handling Workflow
This step-by-step methodology ensures zero-exposure during routine laboratory operations.
Step 1: Pre-Operation Preparation
-
Verify the fume hood's continuous flow (minimum 100 feet per minute).
-
Clear the hood of all non-essential equipment to maintain unobstructed laminar airflow.
-
Don baseline PPE: Lab coat, chemical goggles, and inner nitrile gloves.
-
Don outer chemical-resistant gloves.
Step 2: Weighing and Transfer
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Causality: Static charge can cause the fine crystalline powder of PAH derivatives to aerosolize and scatter unpredictably 3.
-
-
Use a non-sparking, grounded spatula to transfer the Fluoranthen-3-yl acetate 3.
-
Seal the primary container immediately after extraction. Do not leave the stock bottle open while recording weights.
-
Dissolve the compound in the target solvent (e.g., dichloromethane or DMSO) entirely within the hood before transferring it to other lab stations.
Step 3: Post-Operation Doffing
-
Wipe down the exterior of the sealed reaction vessel with a compatible solvent (e.g., alcohol) before removing it from the hood 5.
-
Remove outer gloves using the "glove-in-glove" technique to trap contamination inside. Dispose of them in the solid hazardous waste bin.
-
Wash hands thoroughly with soap and water immediately after removing the inner gloves []().
Spill Response and Disposal Plan
Because Fluoranthen-3-yl acetate is highly toxic to aquatic environments (H410) , it must never enter the municipal water supply or standard trash.
Accidental Spill Protocol:
-
Evacuate & Isolate: Immediately clear personnel from the immediate area.
-
Upgrade PPE: Don a NIOSH-approved P100/Organic Vapor respirator if the spill is outside the fume hood 2.
-
Containment: Do not sweep dry powder, as this generates hazardous aerosols 2. Instead, gently cover the spill with damp absorbent pads or a specialized inert liquid-binding material (e.g., diatomite) 5.
-
Decontamination: Scrub the surface with an appropriate solvent (e.g., isopropanol or ethanol) to dissolve residual traces, followed by a soap and water wash [[5]]().
-
Collection: Place all contaminated pads, gloves, and sweepings into a sealable, clearly labeled hazardous waste container [[2]]().
Routine Disposal:
-
Solid Waste: Unused compound, contaminated gloves, and empty vials must be placed in a designated "PAH / Toxic Solid Waste" container.
-
Liquid Waste: Solutions containing Fluoranthen-3-yl acetate must be collected in dedicated, compatible waste carboys.
-
Final Destruction: Dispose of contents via an approved waste disposal plant for high-temperature incineration [](), 6.
Operational Logic Visualization
Workflow logic for handling Fluoranthen-3-yl acetate, including spill response and disposal.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
